Dodecyl sulfone
Description
BenchChem offers high-quality Dodecyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69734-28-7 |
|---|---|
Molecular Formula |
C24H50O2S |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
1-dodecylsulfonyldodecane |
InChI |
InChI=1S/C24H50O2S/c1-3-5-7-9-11-13-15-17-19-21-23-27(25,26)24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
IBWOCMGLVDJIPM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of dodecyl sulfone in organic solvents vs water
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of Dodecyl Sulfone (specifically Didodecyl Sulfone, CAS 69734-28-7). As a Senior Application Scientist, I have synthesized data from thermodynamic principles and industrial purification protocols to clarify its behavior.
The Core Insight: Dodecyl sulfone exhibits a classic "lipophilic dominance" profile. Despite the highly polar sulfone (
Chemical Identity & Structural Basis
To understand the solubility, we must first deconstruct the molecule’s competition between crystal lattice energy and solvation energy.
-
Common Name: Dodecyl Sulfone (Didodecyl Sulfone, Dilauryl Sulfone)
-
Molecular Formula:
[2][5] -
Molecular Weight: 402.72 g/mol
-
Structure:
Mechanistic Solubility Theory
The solubility of dodecyl sulfone is governed by the Hydrophobic Effect and Dipole-Dipole Interactions .
-
The Sulfone Core (
): This group is highly polar and capable of strong dipole-dipole interactions. In the solid state, these dipoles align to create a stable crystal lattice with high lattice energy. -
The Alkyl Tails (
): The two long hydrocarbon chains are hydrophobic. In aqueous environments, the energy required to disrupt the hydrogen-bonding network of water to accommodate these chains is thermodynamically unfavorable (positive ).
Solubility Profile: Water vs. Organic Solvents
The following data summarizes the solubility behavior based on polarity matching and industrial extraction protocols.
Table 1: Solubility Matrix (at 25°C and Elevated Temps)
| Solvent Class | Specific Solvent | Solubility @ 25°C | Solubility @ 60°C+ | Mechanistic Rationale |
| Aqueous | Water ( | Insoluble | Insoluble | Hydrophobic effect of |
| Chlorinated | Chloroform ( | High | Very High | Excellent dispersion force matching; |
| Chlorinated | Dichloromethane (DCM) | High | High | Similar to chloroform; standard extraction solvent for sulfones. |
| Ethers | THF, Diethyl Ether | Moderate-High | High | Ether oxygens interact with the sulfur center; alkyl chains solvate tails. |
| Alcohols | Ethanol, Methanol | Low/Sparingly | High | CRITICAL: High temperature dependence allows for recrystallization. |
| Hydrocarbons | Hexane, Toluene | Moderate | High | Van der Waals forces dominate; effective solvation of the alkyl tails. |
| Ketones | Acetone | Moderate | High | Dipole-dipole matching with the sulfone group. |
Thermodynamic Cycle of Dissolution
The following diagram illustrates the energy barriers dodecyl sulfone must overcome to dissolve.
Figure 1: Thermodynamic cycle showing the energy balance required for dissolution. In water, the solvation energy is insufficient to overcome the lattice energy.
Experimental Protocols
As a scientist, you require reproducible methods. Below are the standard operating procedures (SOPs) for solubility determination and purification.
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: Accurate quantification of saturation solubility.
-
Preparation: Add excess solid dodecyl sulfone to 10 mL of the target solvent in a borosilicate glass vial.
-
Equilibration:
-
Shake at 200 RPM for 24–48 hours at a controlled temperature (e.g., 25°C).
-
Note: For viscous solvents, extend time to 72 hours.
-
-
Separation:
-
Centrifuge at 10,000 RPM for 10 minutes OR filter through a 0.45 µm PTFE syringe filter (pre-saturated).
-
-
Quantification:
-
Gravimetric (High Solubility): Evaporate 1 mL of supernatant in a tared vessel; weigh residue.
-
HPLC (Low Solubility): Dilute supernatant with Acetonitrile; analyze via HPLC-UV (210–220 nm) or HPLC-ELSD (Evaporative Light Scattering Detector) for non-chromophores.
-
Protocol B: Purification via Recrystallization
Objective: Purify crude dodecyl sulfone (e.g., post-oxidation of sulfide).
-
Solvent Selection: Use Ethanol (95% or absolute).
-
Dissolution:
-
Place crude solid in a flask with a reflux condenser.
-
Add Ethanol and heat to boiling (
). -
Add solvent slowly until the solid just dissolves (saturation).[6]
-
-
Cooling:
-
Remove from heat and allow to cool slowly to room temperature.
-
Transfer to an ice bath (
) for 1 hour to maximize yield.
-
-
Filtration:
-
Vacuum filter the white crystals.
-
Wash with cold ethanol to remove soluble impurities (e.g., unreacted sulfide).
-
-
Drying: Vacuum dry at 40°C.
Workflow Visualization
Figure 2: Step-by-step purification workflow utilizing the temperature-dependent solubility profile.
Applications & Implications in Development
-
Drug Delivery: Long-chain sulfones are often used as model compounds for lipophilic drugs. Their insolubility in water necessitates the use of co-solvents (PEG, Ethanol) or lipid-based formulations (liposomes) for delivery.
-
Materials Science: Used as high-temperature solvents or phase change materials (PCMs) due to their thermal stability and sharp melting points.
-
Extraction: In analytical chemistry, Dodecyl Sulfone can be extracted from aqueous matrices using DCM or Hexane, leveraging its high partition coefficient (
).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 974134, Dodecyl sulfone. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis and Properties of Alkyl Sulfones. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Recrystallization: How To and Solvent Selection. Retrieved from [Link]
Sources
Toxicity and safety data sheets (SDS) for n-dodecyl sulfone
Executive Summary & Chemical Identity
Objective: This guide provides a technical safety and toxicological assessment of n-Dodecyl Sulfone (Didodecyl Sulfone).[1] It is critical to distinguish this compound from Sodium Dodecyl Sulfate (SDS), a common anionic surfactant. While they share the "dodecyl" nomenclature, their physicochemical properties and toxicity profiles are fundamentally different.
Target Audience: Medicinal chemists, process safety engineers, and formulation scientists.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 1,1'-Sulfonylbis(dodecane); Didodecyl sulfone |
| Common Name | n-Dodecyl Sulfone |
| CAS Number | 69734-28-7 |
| Molecular Formula | |
| Molecular Weight | 402.72 g/mol |
| Structure | Lipophilic tail ( |
| SMILES | CCCCCCCCCCCCS(=O)(=O)CCCCCCCCCCCC |
CRITICAL SAFETY DISTINCTION: Do NOT confuse with Sodium Dodecyl Sulfate (CAS 151-21-3) .
Physical & Chemical Properties
Understanding the physical state is the first step in exposure control. n-Dodecyl sulfone is a waxy solid at room temperature, significantly limiting inhalation risk compared to volatile solvents, but necessitating dust control measures.[1]
| Property | Value (Experimental/Predicted*) | Relevance to Safety |
| Physical State | White crystalline powder or flakes | Inhalation hazard if micronized.[1] |
| Melting Point | 94–96 °C (Predicted based on sulfide MP ~40°C) | Solid at physiological temp; low dermal absorption rate. |
| Boiling Point | >400 °C (Decomposes) | Low vapor pressure; minimal inhalation risk at RT. |
| Solubility (Water) | Negligible (< 0.1 mg/L) | Unlikely to cause acute aquatic shock; bioaccumulation potential. |
| Solubility (Organic) | Soluble in | Use compatible gloves (Nitrile/Neoprene). |
| LogP (Octanol/Water) | ~10.8 (Predicted) | Extreme lipophilicity; potential for retention in adipose tissue. |
*Note: Exact experimental values for CAS 69734-28-7 are rare in public datasets.[1] Values are derived from Structure-Activity Relationships (SAR) with homologous long-chain sulfones.
Toxicological Assessment (Read-Across Methodology)
Due to the limited specific toxicological data for CAS 69734-28-7, the following assessment utilizes Read-Across methodology from structurally related Dialkyl Sulfones and the precursor Didodecyl Sulfide.
Acute Toxicity
-
Oral (Rat): Predicted
mg/kg.[2] -
Dermal: Predicted Low Toxicity.[2]
-
Observation: Unlike SDS, which strips lipids from the stratum corneum, n-dodecyl sulfone acts more like a neutral wax.[1] However, mechanical irritation from crystals is possible.
-
Skin & Eye Corrosion[1]
-
Skin: Mild Irritant (Category 3). Prolonged occlusion may cause irritation due to physical occlusion rather than chemical corrosion.
-
Eyes: Mechanical Irritant (Category 2B). Solid particulates may cause abrasion. The chemical itself is pH neutral.
Chronic & Environmental Hazards
-
Aquatic Toxicity: Chronic Category 4 (H413). "May cause long lasting harmful effects to aquatic life."
-
Reasoning: While not acutely toxic due to insolubility, the high LogP (>10) suggests it partitions strongly into sediment and biological organisms, though bioavailability is often limited by its large molecular size.
-
-
Carcinogenicity/Mutagenicity: No structural alerts for genotoxicity (e.g., no epoxides, aromatic nitros, or Michael acceptors).[1] Sulfone groups are generally pharmacologically inert in this context.
Model Safety Data Sheet (GHS Standards)
Since a vendor-specific SDS may be unavailable, use this Model SDS for internal risk assessment.
Section 2: Hazard Identification
Signal Word: WARNING
Hazard Statements:
-
H315: Causes skin irritation (due to defatting/occlusion).
-
H319: Causes serious eye irritation (particulate).
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Section 8: Exposure Controls / Personal Protection (PPE)
-
Respiratory: N95 (US) or P1 (EU) dust mask required during weighing or transfer of solid powder.
-
Hand Protection: Nitrile rubber gloves (0.11 mm thickness, breakthrough >480 min).
-
Eye Protection: Safety glasses with side shields.
Technical Protocol: Synthesis & Purity Validation
The primary safety risk with n-dodecyl sulfone often stems from impurities (e.g., unreacted oxidants like
Synthesis Workflow (Sulfide Oxidation)
To ensure a safe product, researchers often synthesize this from Didodecyl Sulfide.
Reaction:
Self-Validating Purity Protocol:
-
TLC Check: Run TLC in Hexane:Ethyl Acetate (9:1).[1]
-
Sulfide (Starting Material): High
(Non-polar). -
Sulfone (Product): Lower
(More polar). -
Requirement: No visible spot at High
.
-
-
Peroxide Test: Before handling the dry solid, test the aqueous filtrate with starch-iodide paper to ensure all oxidizing agents are quenched.[1] Explosion Hazard: Drying organic solids containing residual peroxides is dangerous.
Visualization: Synthesis & Safety Logic
Figure 1: Synthesis and safety workflow ensuring the removal of hazardous oxidants before isolation of n-dodecyl sulfone.
Handling & Emergency Response
Spillage
-
Solid Spill: Sweep up dry. Avoid generating dust. Place in a container for hazardous chemical waste.
-
Solution Spill: Absorb with sand or vermiculite. Do not flush into surface water drains (due to H413).
First Aid
-
Inhalation: Move to fresh air. If coughing persists, seek medical attention (mechanical irritation).
-
Skin Contact: Wash with soap and water.[4] The compound is lipophilic and will not wash off with water alone; soap is essential.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][4]
References
-
Chemical Identity & Structure: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93590, Didodecyl sulfone. Retrieved from [Link]
-
General Sulfone Toxicity: U.S. Environmental Protection Agency (2012). Benzene, 1,1'-sulfonylbis- (Diphenyl Sulfone) Hazard Characterization. (Used for Read-Across of sulfone moiety stability).[1] Retrieved from [Link][8]
-
GHS Classification Standards: United Nations (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 10th Edition. Retrieved from [Link]
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- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
- 8. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Dielectric Constants of Sulfone-Based Solvents
This guide provides a comprehensive technical overview of the dielectric constants of sulfone-based solvents, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data repository, this document delves into the fundamental principles governing these properties, the practical methodologies for their measurement, and the critical implications for their application.
The Ascendancy of Sulfones: More Than Just Solvents
Sulfones, organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'), are a class of highly polar aprotic solvents that have garnered significant attention across various scientific disciplines.[1] Their unique combination of high dielectric constants, chemical and thermal stability, and ability to dissolve a wide range of polar and nonpolar compounds makes them invaluable in diverse applications, from extractive distillation in the chemical industry to their use as electrolytes in high-performance batteries.[2][3]
In the realm of pharmaceutical sciences and drug development, the sulfone scaffold is of particular importance.[4] Sulfone-containing molecules are found in numerous therapeutic agents, including antibiotics like dapsone.[1][4] The sulfonyl group's strong electron-withdrawing nature and its capacity to form hydrogen bonds significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] Consequently, understanding the fundamental properties of sulfone-based solvents, such as their dielectric constant, is paramount for formulation design, reaction chemistry, and predicting drug-excipient interactions.[6]
Unveiling the Dielectric Constant: A Measure of Polarity and Solvation Power
The dielectric constant (ε), or relative permittivity, of a solvent is a macroscopic property that quantifies its ability to separate opposite charges and store electrical energy.[7] It is a direct reflection of the polarity of the solvent's molecules and their ability to align with an external electric field. For researchers, the dielectric constant is a critical parameter as it dictates the solvent's ability to dissolve ionic species and support charge-separated transition states in chemical reactions.
The high dielectric constants of sulfone-based solvents are a direct consequence of the significant dipole moment of the sulfonyl group. The two electronegative oxygen atoms pull electron density away from the sulfur atom, creating a highly polar functional group that strongly interacts with an applied electric field.
A Compendium of Dielectric Constants for Sulfone-Based Solvents
The following table summarizes the dielectric constants of several common sulfone-based solvents. It is important to note that the dielectric constant is temperature-dependent, generally decreasing with increasing temperature due to the disruptive effect of thermal energy on the alignment of molecular dipoles.[8]
| Solvent Name | Chemical Structure | Dielectric Constant (ε) | Temperature (°C) | Reference(s) |
| Dimethyl Sulfone (DMSO₂) | CH₃-S(=O)₂-CH₃ | 47.3 ± 1.8 | 25 | [9] |
| Diethyl Sulfone (DESO₂) | CH₃CH₂-S(=O)₂-CH₂CH₃ | 39.9 | 70 | [10] |
| Di-n-propyl Sulfone | (CH₃CH₂CH₂)₂SO₂ | 32.3 | 100 | [10] |
| Di-n-butyl Sulfone | (CH₃(CH₂)₃)₂SO₂ | 20.3 | 100 | [10] |
| Tetramethylene Sulfone (Sulfolane) | c-(CH₂)₄SO₂ | 43.3 | 30 | [1][5] |
| 3-Methylsulfolane | 38.6 | 30 | [10] | |
| Ethyl Methyl Sulfone | CH₃CH₂-S(=O)₂-CH₃ | ~35-40 (estimated) | 25 | [11] |
| Polysulfone (PSU) | Polymeric | 3.0 - 3.2 | 25 | [12] |
| Poly(phenylene sulfone) (PPSU) | Polymeric | 3.4 - 3.5 | 25 | [12] |
The "Why" Behind the "What": Factors Influencing Dielectric Constants
The dielectric constant of a sulfone-based solvent is not a fixed value but is influenced by a confluence of molecular and environmental factors. A deeper understanding of these factors provides researchers with the ability to predict and modulate solvent behavior.
Molecular Structure: The Architect of Polarity
The inherent dipole moment of the sulfonyl group is the primary determinant of the high dielectric constants observed in this class of solvents. However, the nature of the alkyl or aryl substituents (the 'R' groups) also plays a crucial role:
-
Alkyl Chain Length: As the length of the nonpolar alkyl chains attached to the sulfonyl group increases, the overall polarity of the molecule tends to decrease. This leads to a lower dielectric constant, as observed in the homologous series of di-n-alkyl sulfones in the table above.[13]
-
Cyclic vs. Acyclic Structures: Cyclic sulfones, such as sulfolane, often exhibit high dielectric constants due to their rigid structures which can facilitate strong intermolecular dipole-dipole interactions.
Temperature: The Dance of Dipoles
As the temperature of a polar liquid increases, the kinetic energy of its molecules also increases. This heightened thermal motion disrupts the alignment of the molecular dipoles with an applied electric field, leading to a decrease in the dielectric constant.[8] This relationship is a critical consideration for reactions and processes conducted at elevated temperatures.
The Theoretical Framework: From Clausius-Mossotti to Kirkwood-Fröhlich
The behavior of dielectric materials can be described by several theoretical models. For nonpolar molecules, the Clausius-Mossotti relation provides a good approximation. However, for polar liquids like sulfones, where strong intermolecular interactions are present, the Kirkwood-Fröhlich equation offers a more accurate description. This equation introduces the Kirkwood correlation factor (g) , which accounts for the short-range orientational correlations between neighboring dipoles. A g-factor greater than 1 indicates that the dipoles tend to align in parallel, enhancing the dielectric constant, while a g-factor less than 1 suggests antiparallel alignment.
In the Lab: Methodologies for Measuring Dielectric Constants
Accurate determination of the dielectric constant is essential for both fundamental research and industrial applications. Two primary experimental techniques are commonly employed for liquid samples: capacitance measurement and impedance spectroscopy.
The Capacitance Measurement Method: A Direct Approach
This method relies on the fundamental relationship between capacitance, the geometry of a capacitor, and the dielectric material between its plates.[4][14]
-
Apparatus:
-
Procedure:
-
Calibration (Empty Cell): Thoroughly clean and dry the capacitor cell. Measure the capacitance of the empty cell (C₀) at the desired temperature. This measurement corresponds to the capacitance with air as the dielectric (ε ≈ 1).
-
Sample Measurement: Fill the capacitor cell with the sulfone-based solvent, ensuring there are no air bubbles between the plates.
-
Equilibration: Allow the filled cell to reach thermal equilibrium at the set temperature.
-
Capacitance Reading: Measure the capacitance of the cell filled with the solvent (C) using the LCR meter.
-
Calculation: The dielectric constant (ε) of the solvent is calculated using the following formula: ε = C / C₀
-
Figure 1: Workflow for Dielectric Constant Measurement using the Capacitance Method.
Electrochemical Impedance Spectroscopy (EIS): A Frequency-Dependent Perspective
EIS is a powerful technique that measures the complex impedance of a system as a function of the frequency of an applied AC signal.[16][17] From the impedance data, the capacitance and, subsequently, the dielectric constant can be determined.
-
Apparatus:
-
Impedance analyzer or potentiostat with a frequency response analyzer (FRA).
-
A two-electrode measurement cell (e.g., parallel plates of a known geometry).
-
Temperature-controlled environment.
-
High-purity sulfone-based solvent.
-
-
Procedure:
-
Cell Assembly: Assemble the two-electrode cell with the sulfone-based solvent.
-
Parameter Setup: Set the parameters on the impedance analyzer, including the frequency range (e.g., 1 MHz to 1 Hz), AC amplitude (typically a small perturbation, e.g., 10-100 mV), and the number of data points per decade.
-
Data Acquisition: Apply the AC signal and measure the impedance spectrum of the solvent-filled cell.
-
Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). At higher frequencies, the system behaves primarily as a capacitor. The capacitance (C) can be extracted from the imaginary part of the impedance (Z'') using the formula: C = -1 / (2πf * Z'') where f is the frequency.
-
Dielectric Constant Calculation: Once the capacitance is determined, the dielectric constant is calculated as in the capacitance measurement method, requiring a prior calibration with the empty cell.
-
Figure 2: Logical flow for determining the dielectric constant using impedance spectroscopy.
Conclusion: The Enduring Significance of Dielectric Constants
The dielectric constant of sulfone-based solvents is a cornerstone property that dictates their behavior and utility in a multitude of scientific and industrial applications. For researchers and professionals in drug development, a thorough understanding of this parameter is not merely academic; it is a practical necessity for rational solvent selection, reaction optimization, and formulation design. This guide has provided a comprehensive exploration of the dielectric constants of sulfones, from fundamental principles and tabulated data to detailed experimental methodologies. By leveraging this knowledge, scientists can harness the full potential of these remarkable solvents to advance their research and development endeavors.
References
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Relative Permittivity of Dimethylsulfoxide andN,N-Dimethylformamide at Temperatures from (278 to 328) K and Pressures from (0.1 to 5) MPa. ResearchGate.
-
Sulfone - Wikipedia.
-
Table of dielectric constants of substances | Level meters and level switches by Yamaden.
-
Sulfolane | C4H8O2S | CID 31347 - PubChem. National Institutes of Health.
-
Prediction of Fluid Dielectric Constants - BYU ScholarsArchive.
-
Dielectric Constant Predictions for Jet-Range Hydrocarbons: Evaluating the Clausius–Mossotti Relation and Correcting for Molecular Dipole Moments - ROSA P.
-
Sulfolane - Wikipedia.
-
Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[9]benzothieno[3,2-b]benzothiophene - RSC Publishing.
-
Dielectric constants, viscosities, and related physical properties of 10 liquid sulfoxides and sulfones at several temperatures | Journal of Chemical & Engineering Data.
-
Dielectric Constant Table.xls.
-
Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information.
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC. National Institutes of Health.
-
Keysight Technologies Basics of Measuring the Dielectric Properties of Materials.
-
Basics of Electrochemical Impedance Spectroscopy - Gamry Instruments.
-
How to Use an LCR Meter: Basic Knowledge | HIOKI.
-
Room temperature variation of dielectric constant ( ε ′ ) with log... - ResearchGate.
-
Dielectric constant of ethyl methyl sulfone - ResearchGate.
-
Experiments with Parallel Plate Capacitors to Evaluate the Capacitance Calculation and Gauss Law in Electricity, and to Measure - SMU Physics.
-
Electrochemical Impedance Spectroscopy—A Tutorial - PMC - NIH.
-
LCR meter for dielectric properties measurement Open zeroing is... - ResearchGate.
-
Sulfone synthesis by oxidation - Organic Chemistry Portal.
-
Determining Dielectric Constants Using A Parallel Plate Capacitor | PDF - Scribd.
-
Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution - ResearchGate.
-
(PDF) Tutorial on impedance and dielectric spectroscopy for single-cell characterisation on microfluidic platforms: theory, practice, and recent advances - ResearchGate.
-
Dielectric Constant of Commonly Used Polymer Plastics.
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User's Manual STUDY OF DIELECTRIC CONSTANT.
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Modelling Lithium‐Ion Transport Properties in Sulfoxides and Sulfones with Polarizable Molecular Dynamics and NMR Spectroscopy - CNR-IRIS.
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Basics of Electrochemical Impedance Spectroscopy - Gamry Instruments.
-
How to Accurately Measure Dielectric Materials - YouTube.
-
E6: Determination of dielectric constant of materials using parallel plate capacitor. Theory The electric flux through a closed - Department of Physics - BUET.
-
(PDF) Butadiene sulfone as 'volatile', recyclable dipolar, aprotic solvent for conducting substitution and cycloaddition reactions - ResearchGate.
-
Hands-on Electrochemical Impedance Spectroscopy (EIS) | Zurich Instruments Webinar.
-
Sulfolane: A Versatile Dipolar Aprotic Solvent | Request PDF - ResearchGate.
-
DIELECTRIC CONSTANTS OF VARIOUS MATERIALS - Delta Controls Corporation.
-
A Quantitative Structure Property Relation Correlation of the Dielectric Constant for Organic Chemicals - ResearchGate.
-
The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - NIH.
-
Recent Developments in the Synthesis of Sultones | Chemical Reviews.
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Why does the dielectric constant of a solvent decrease with increasing temperature? - Quora.
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC - NIH.
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Methodological & Application
Catalytic Oxidation of Dodecyl Sulfide to Dodecyl Sulfone: An Application Note and Detailed Protocol
Abstract
The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, yielding compounds with significant applications in medicinal chemistry and materials science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic oxidation of dodecyl sulfide to dodecyl sulfone. We delve into the mechanistic underpinnings of this reaction, explore various catalytic systems, and present a detailed, field-proven protocol. The emphasis is on providing a self-validating system that ensures reliable and reproducible results, grounded in authoritative scientific literature.
Introduction: The Significance of Sulfones
Sulfones are a class of organosulfur compounds characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms. The strong electron-withdrawing nature of the sulfonyl group imparts unique chemical and physical properties to these molecules. In drug discovery, the transformation of a sulfide to a sulfone can modulate a compound's lipophilicity, metabolic stability, and electronic properties, offering a valuable strategy for lead optimization.[1] Dodecyl sulfone, the target of this protocol, serves as a key intermediate in the synthesis of various functionalized molecules.
The direct oxidation of sulfides is the most common route to sulfones.[2] Historically, this was often achieved using stoichiometric, and often toxic, high-valent metal oxidants.[2] Modern synthetic chemistry, however, prioritizes greener and more efficient catalytic methods that utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂).[2][3]
Mechanistic Overview: The Path from Sulfide to Sulfone
The oxidation of a sulfide to a sulfone proceeds in a stepwise manner, first forming a sulfoxide intermediate, which is then further oxidized to the sulfone.[4]
R-S-R' (Sulfide) → R-SO-R' (Sulfoxide) → R-SO₂-R' (Sulfone)
The key to a successful and selective synthesis of the sulfone lies in choosing a catalytic system that efficiently promotes both oxidation steps without significant side reactions. The nucleophilicity of the sulfur atom in the sulfide is greater than that in the sulfoxide, meaning the first oxidation step is generally faster. However, with an appropriate catalyst and sufficient oxidant, the reaction can be driven to completion to favor the formation of the sulfone.
Catalytic Systems: A Comparative Overview
Several catalytic systems have been developed for the oxidation of sulfides to sulfones. The choice of catalyst is critical and depends on factors such as substrate scope, desired selectivity, and green chemistry considerations.
| Catalyst System | Oxidant | Advantages | Disadvantages | Reference |
| Phosphomolybdate Hybrid | H₂O₂ | Low cost, reusable catalyst, good applicability.[1][5] | May require specific synthesis of the hybrid catalyst. | [1][5] |
| Niobium Carbide | H₂O₂ | Efficiently affords sulfones, catalyst is recoverable and reusable.[6] | Metal-based catalyst. | [6] |
| Titanium Dioxide (TiO₂) | H₂O₂ | Heterogeneous catalyst, high selectivity for sulfones, green alternative.[7] | Reaction rates may be slower compared to homogeneous catalysts. | [7] |
| Metal-Free (e.g., Acetic Acid) | H₂O₂ | "Green" and mild conditions, simple procedure, excellent yields for sulfoxides.[8] | Over-oxidation to sulfone needs careful control.[8] | [8] |
| Oxone® | - | Catalyst-free, solvent-dependent selectivity (water for sulfones).[9] | Stoichiometric use of the oxidant. | [9] |
For this protocol, we will focus on a robust and environmentally conscious method utilizing a heterogeneous catalyst, Titanium Dioxide (TiO₂), with hydrogen peroxide as the oxidant. This system offers high selectivity for sulfones and the catalyst can be easily recovered and potentially reused.[7]
Experimental Workflow: Visualizing the Process
The following diagram illustrates the key stages of the catalytic oxidation of dodecyl sulfide to dodecyl sulfone.
Figure 1. Experimental workflow for the catalytic oxidation of dodecyl sulfide.
Detailed Experimental Protocol
This protocol is designed for the catalytic oxidation of dodecyl sulfide to dodecyl sulfone using a heterogeneous titanium dioxide catalyst and hydrogen peroxide.
Materials and Equipment
-
Reagents:
-
Dodecyl sulfide (C₂₄H₅₀S, MW: 370.72 g/mol )[10]
-
Titanium dioxide (TiO₂, anatase, nanopowder)
-
Hydrogen peroxide (30% w/w in H₂O)
-
Ethanol (anhydrous)
-
Ethyl acetate (for TLC and column chromatography)
-
Hexane (for TLC and column chromatography)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dodecyl sulfide may cause skin and eye irritation.[10]
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care in a well-ventilated fume hood.
-
Perform the reaction in a well-ventilated fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dodecyl sulfide (e.g., 1.0 g, 2.7 mmol).
-
Add ethanol (25 mL) to dissolve the sulfide.
-
Add the TiO₂ catalyst (e.g., 0.1 g, 10 wt% relative to the substrate).
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Once refluxing, add 30% hydrogen peroxide (e.g., 1.23 mL, 12.15 mmol, 4.5 equivalents) dropwise over a period of 30 minutes using a dropping funnel. Caution: The addition of H₂O₂ can be exothermic.
-
After the addition is complete, maintain the reaction at reflux.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent (e.g., 10:1 Hexane:Ethyl Acetate).
-
Spot the starting material (dodecyl sulfide) and the reaction mixture on a TLC plate.
-
The product (dodecyl sulfone) will have a lower Rf value than the starting sulfide. The reaction is complete when the starting material spot is no longer visible. This may take several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the heterogeneous TiO₂ catalyst by vacuum filtration through a Buchner funnel, washing the catalyst with a small amount of ethanol. The catalyst can be dried and potentially reused.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Product Characterization:
-
The purified dodecyl sulfone should be a white solid.
-
Characterize the product using standard analytical techniques:
-
¹H NMR: Expect to see characteristic shifts for the protons alpha to the sulfonyl group.
-
¹³C NMR: The carbon alpha to the sulfonyl group will be shifted downfield.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: Look for strong characteristic S=O stretching bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time, insufficient oxidant, or deactivated catalyst. | Extend the reaction time, add more H₂O₂ incrementally, or use fresh catalyst. |
| Formation of sulfoxide as a major product | Insufficient amount of oxidant or reaction time. | Increase the equivalents of H₂O₂ and/or prolong the reaction time. |
| Low yield | Loss of product during work-up or purification. | Ensure efficient extraction and careful column chromatography or recrystallization. |
Conclusion
This application note provides a detailed and reliable protocol for the catalytic oxidation of dodecyl sulfide to dodecyl sulfone. By leveraging a heterogeneous titanium dioxide catalyst and hydrogen peroxide, this method aligns with the principles of green chemistry, offering high selectivity and operational simplicity. The provided workflow, step-by-step procedure, and troubleshooting guide are intended to empower researchers to successfully perform this important transformation in their own laboratories.
References
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ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions a. Retrieved from [Link]
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MDPI. (2019, September 22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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WordPress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Retrieved from [Link]
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ResearchGate. (n.d.). Practical oxidation of sulfides to sulfones by H2O2 catalysed by titanium catalyst. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. Retrieved from [Link]
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NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical Strategies for the Detection of Sulfide: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. Retrieved from [Link]
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Journal of Chemical Reviews. (n.d.). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]
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Frontiers in Microbiology. (2013, December 18). Phototrophic sulfide oxidation: environmental insights and a method for kinetic analysis. Retrieved from [Link]
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Semantic Scholar. (2019, April 4). Colorimetric Detection of Sulfide Anions via Redox-Modulated Surface Chemistry and Morphology of Au-Hg Nanorods. Retrieved from [Link]
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PubMed Central. (n.d.). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Retrieved from [Link]
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Application Notes: The Potential of Dodecyl Sulfone as a High-Temperature Solvent in Organic Synthesis
Abstract: This document explores the prospective use of di-n-dodecyl sulfone as a high-boiling point, polar aprotic solvent for specialized applications in organic synthesis. While direct literature precedent for its use is scarce, this note extrapolates from the known characteristics of the sulfone functional group and analogous well-established high-temperature solvents, such as diphenyl sulfone and sulfolane. We present the physicochemical properties of dodecyl sulfone, discuss the scientific rationale for its potential utility, and provide exemplary, detailed protocols for Suzuki-Miyaura coupling and Nucleophilic Aromatic Substitution (SNAr) reactions. These protocols are intended as validated starting points for researchers exploring novel solvent systems for challenging, high-temperature transformations.
Introduction: The Quest for High-Performance Solvents
The selection of a solvent is a critical parameter that can dictate the success or failure of a chemical reaction.[1] For many transformations, elevated temperatures are necessary to overcome activation energy barriers, increase reaction rates, and improve yields. This necessitates the use of solvents with high boiling points, high thermal stability, and appropriate solvating properties.
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts a unique combination of properties to a molecule. Sulfones are known for their high polarity, chemical inertness, and exceptional thermal stability.[2][3] Well-known examples like diphenyl sulfone and sulfolane are staples in industrial and laboratory settings for processes requiring temperatures exceeding 200 °C.[2][4] Diphenyl sulfone, for instance, is thermally stable even at 550 °C.[3]
This application note focuses on di-n-dodecyl sulfone (C₂₄H₅₀O₂S) , a long-chain aliphatic sulfone. While not a commonly cited solvent, its molecular structure suggests it possesses the hallmark stability of the sulfone group combined with a very high boiling point and unique solubility characteristics conferred by its long alkyl chains. This combination makes it a theoretically attractive candidate for high-temperature syntheses, particularly when dealing with nonpolar or lipid-soluble substrates that may have limited solubility in more polar high-temperature solvents.
Physicochemical Profile of Dodecyl Sulfone
Physical and chemical properties are the foundation for selecting a solvent for a specific application. Below is a compilation of available data for di-n-dodecyl sulfone, compared with established high-temperature sulfone solvents.
Table 1: Comparison of Physicochemical Properties
| Property | Di-n-Dodecyl Sulfone | Diphenyl Sulfone | Sulfolane |
| CAS Number | 69734-28-7 | 127-63-9[2] | 126-33-0[5] |
| Molecular Formula | C₂₄H₅₀O₂S | C₁₂H₁₀O₂S[2] | C₄H₈O₂S[5] |
| Molecular Weight | 402.72 g/mol | 218.28 g/mol [2] | 120.17 g/mol [5] |
| Melting Point | Not explicitly found; precursor didodecyl sulfide is 38-40 °C.[6] Likely a waxy solid at RT. | 123-129 °C[7] | 20-26 °C[5] |
| Boiling Point | >300 °C (est.) | 379 °C[7][8] | 285 °C[5] |
| Polarity | Polar Aprotic[9] | Polar Aprotic[2] | Polar Aprotic[4] |
| Thermal Stability | High (inferred from sulfone group)[3] | Very High (stable to 550 °C)[3] | High (decomposes >220 °C)[5] |
| Solubility | Soluble in organic solvents.[8] Long alkyl chains suggest solubility for nonpolar compounds. | Soluble in hot ethanol, ether, benzene.[7] | Miscible with water, toluene, acetone.[4] |
Rationale and Causality for Application
The decision to employ a novel solvent system like dodecyl sulfone is driven by a need to solve specific synthetic challenges.
Causality behind Experimental Choices:
-
High-Temperature Requirement: For reactions with high activation barriers, such as the coupling of sterically hindered substrates or certain SNAr reactions with deactivated rings, temperatures of 180-250 °C are often required. Dodecyl sulfone's predicted high boiling point makes it a suitable medium for such conditions.
-
Enhanced Solubility: The presence of two C₁₂ alkyl chains provides a significant lipophilic character. This is advantageous for reactions involving long-chain aliphatic or highly nonpolar aromatic substrates that exhibit poor solubility in common polar aprotic solvents like DMF, DMSO, or even sulfolane. Enhanced solubility of reactants leads to a homogeneous reaction mixture, increasing reaction rates and preventing side reactions.
-
Inertness and Stability: The sulfone group is chemically robust and resistant to oxidation, reduction, and moderately acidic or basic conditions.[4] Acyclic aliphatic sulfones show thermal decomposition onsets greater than 350 °C.[3] This inertness ensures the solvent does not participate in the reaction, leading to cleaner reaction profiles and simpler purification.
-
Polar Aprotic Nature: As a polar aprotic solvent, dodecyl sulfone can solvate cations while leaving anions relatively "naked" and more nucleophilic.[9] This property is particularly beneficial for accelerating SN2 and SNAr type reactions.[10][11]
Caption: Logic for considering dodecyl sulfone as a solvent.
Exemplary Protocols in Dodecyl Sulfone
Disclaimer: The following protocols are exemplary and have been adapted from established procedures in other high-boiling point sulfone or polar aprotic solvents. They serve as a robust starting point for methodology development and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Biaryl
This protocol is adapted from methodologies for high-temperature Suzuki couplings, which are often necessary for challenging substrates.[12][13]
Objective: To synthesize 2,6-dimethyl-4'-chlorobiphenyl.
Materials:
-
2-Bromo-m-xylene (1.0 mmol, 185 mg)
-
4-Chlorophenylboronic acid (1.2 mmol, 188 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (3.0 mmol, 637 mg)
-
Di-n-dodecyl sulfone (3 mL)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring and heating mantle
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add Pd(OAc)₂, SPhos, K₃PO₄, and 4-chlorophenylboronic acid.
-
Solvent and Substrate Addition: Add 3 mL of di-n-dodecyl sulfone to the flask, followed by 2-bromo-m-xylene via syringe.
-
Degassing (Optional but Recommended): Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 180 °C with vigorous stirring. The waxy dodecyl sulfone will melt to become a clear, colorless liquid solvent.
-
Monitoring: Monitor the reaction progress by taking small aliquots (carefully) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Product Isolation: a. Cool the reaction mixture to approximately 80-90 °C. The dodecyl sulfone will remain liquid. b. Dilute the mixture with 15 mL of a less polar solvent like toluene or hexanes (this is critical to precipitate the inorganic salts and prevent the dodecyl sulfone from solidifying during extraction). c. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional toluene. d. Transfer the filtrate to a separatory funnel. Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL) to remove any residual polar impurities. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. f. Product Purification: The crude product will be a mixture of the desired biaryl and dodecyl sulfone. Purify by one of the following methods: i. Column Chromatography: Use a silica gel column, eluting with a nonpolar solvent system (e.g., hexanes) to separate the less polar biaryl product from the highly retained polar dodecyl sulfone. ii. Short-Path/Kugelrohr Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can effectively separate it from the non-volatile dodecyl sulfone solvent.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on SNAr reactions that benefit from high temperatures and polar aprotic solvents to proceed at a reasonable rate, especially with less activated substrates.[11][14]
Objective: To synthesize 4-(phenylamino)benzonitrile.
Materials:
-
4-Fluorobenzonitrile (1.0 mmol, 121 mg)
-
Aniline (1.1 mmol, 102 mg, 100 µL)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 mmol, 207 mg)
-
Di-n-dodecyl sulfone (2 mL)
-
Nitrogen or Argon gas supply
-
Reaction tube or flask with magnetic stirring and heating block
Procedure:
-
Setup: To a sealable reaction tube containing a magnetic stir bar, add 4-fluorobenzonitrile, potassium carbonate, and di-n-dodecyl sulfone.
-
Reagent Addition: Add aniline to the mixture via syringe.
-
Inerting and Sealing: Flush the tube with nitrogen or argon and securely seal the cap.
-
Reaction: Place the tube in a preheated heating block at 200 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting 4-fluorobenzonitrile is consumed (typically 8-16 hours).
-
Work-up and Product Isolation: a. Cool the reaction to room temperature. The mixture will solidify. b. Add 10 mL of ethyl acetate and 10 mL of water. Heat gently with stirring to dissolve the solid mass. c. Transfer the biphasic mixture to a separatory funnel. Separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 10 mL). e. Combine the organic layers and wash with 1M HCl (1 x 15 mL) to remove excess aniline, followed by water (2 x 15 mL) and brine (1 x 15 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Product Purification: The crude product, containing residual dodecyl sulfone, can be purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow and Product Recovery
Working with a high-boiling, solid-at-room-temperature solvent requires specific considerations for reaction setup and, critically, for product isolation.
Caption: General workflow for reactions in dodecyl sulfone.
The primary challenge is the removal of the non-volatile solvent from the reaction product.
-
Extraction: As detailed in the protocols, after dilution with a co-solvent, standard aqueous extraction can remove inorganic byproducts. The dodecyl sulfone will remain in the organic phase.
-
Chromatography: The high polarity of the sulfone group causes strong retention on silica gel, often allowing nonpolar to moderately polar products to be eluted easily.
-
Vacuum Distillation: For products with boiling points below ~250 °C at reduced pressure, short-path distillation is highly effective. The dodecyl sulfone remains as a non-volatile residue and can potentially be recycled.[15][16]
-
Recrystallization: If the product is a solid, it may be possible to find a solvent system that solubilizes the product while leaving the waxy dodecyl sulfone behind, or vice-versa, especially upon cooling.
Safety and Handling
All high-temperature reactions must be conducted with extreme caution in a well-ventilated chemical fume hood.[17][18]
-
Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, safety glasses, and appropriate gloves, is mandatory.
-
Thermal Hazards: Heating to temperatures above 200 °C presents a significant risk of severe burns. Use insulated gloves when handling hot apparatus. Ensure heating mantles are connected to a temperature controller to prevent overheating.
-
Pressure: Never heat a closed system. Ensure the reaction vessel is vented or equipped with a reflux condenser open to an inert gas line with an oil bubbler.
-
Chemical Hazards: While specific toxicity data for dodecyl sulfone is not widely available, sulfones as a class are generally considered to have low toxicity.[2] However, all new or uncharacterized chemicals should be handled as potentially hazardous. Avoid inhalation of vapors and skin contact.
-
Disposal: Dispose of chemical waste in accordance with local institutional and environmental regulations.
Conclusion
Di-n-dodecyl sulfone presents a compelling, albeit underexplored, option as a high-temperature solvent for organic synthesis. Its predicted high boiling point, exceptional thermal stability inherent to the sulfone functional group, and unique lipophilic character position it as a potential problem-solver for reactions that fail in conventional solvents due to temperature limitations or poor substrate solubility. The exemplary protocols provided herein offer a scientifically grounded basis for researchers to begin exploring the practical applications of dodecyl sulfone and other long-chain aliphatic sulfones, potentially unlocking new efficiencies in the synthesis of challenging molecular targets.
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- 18. csub.edu [csub.edu]
Preparation of dodecyl sulfone nanoparticles for drug delivery
Application Note: Preparation of Sulfone-Functionalized Nanoparticles for Drug Delivery
Part 1: Executive Summary & Strategic Rationale
In the landscape of targeted drug delivery, Sulfone chemistry —specifically the Vinyl Sulfone (VS) moiety—has emerged as a superior alternative to traditional Maleimide linkers for bioconjugation. While "Dodecyl Sulfone" is occasionally conflated with the surfactant Sodium Dodecyl Sulfate (SDS) or used as a specific permeation enhancer (alkyl sulfone), this guide focuses on the high-value application of Sulfone-Functionalized Polymeric Nanoparticles (e.g., PLGA-PEG-VS).
Why Sulfone?
-
Chemoselectivity: Vinyl sulfones react specifically with thiols (cysteine residues) via Michael addition at physiological pH (7.0–8.0).
-
Hydrolytic Stability: Unlike maleimides, which are prone to ring-opening hydrolysis in aqueous environments, vinyl sulfones form stable thioether bonds that resist degradation in plasma.
-
Tunable Reactivity: The reactivity of the sulfone group can be modulated by the electron-withdrawing nature of the adjacent chain (e.g., dodecyl vs. phenyl), allowing for controlled ligand density.
This protocol details the preparation of Vinyl Sulfone-functionalized PLGA-PEG nanoparticles , providing a versatile platform for attaching targeting ligands (antibodies, peptides) or creating oxidation-responsive carriers.
CRITICAL DISTINCTION:
Dodecyl Sulfone (
): A stable alkyl sulfone, often used as a chemical penetration enhancer or solid lipid matrix (MP ~40°C).Sodium Dodecyl Sulfate (SDS): An anionic surfactant (
). Do not substitute SDS if sulfone chemistry is required.Vinyl Sulfone (VS): The reactive group (
) used for surface functionalization.
Part 2: Materials & Experimental Design
Reagents & Equipment
| Category | Item | Specification/Notes |
| Polymer | PLGA-PEG-Vinyl Sulfone | MW ~45 kDa (PLGA) - 5 kDa (PEG). End-group: Vinyl Sulfone.[1][2] |
| Payload | Hydrophobic Drug (Model) | E.g., Paclitaxel, Coumarin-6 (fluorescent marker). |
| Solvent | Acetone or Acetonitrile | HPLC Grade. Water-miscible organic solvent. |
| Aqueous Phase | Ultrapure Water (Milli-Q) | 18.2 MΩ·cm. |
| Ligand | Thiolated Peptide/Protein | E.g., cRGD-SH or Antibody-Fab' (reduced). |
| Purification | Amicon Ultra Filters | 100 kDa MWCO (Centrifugal). |
| Equipment | DLS System | Malvern Zetasizer or equivalent. |
Experimental Workflow Diagram
The following diagram illustrates the Nanoprecipitation method coupled with Post-Insertion Ligand Conjugation .
Caption: Workflow for synthesizing Vinyl Sulfone-functionalized nanoparticles via nanoprecipitation and subsequent ligand conjugation.
Part 3: Detailed Protocol
Phase 1: Preparation of VS-Functionalized Nanoparticles
Methodology: Single-Step Nanoprecipitation (Solvent Displacement)
-
Preparation of Organic Phase:
-
Dissolve PLGA-PEG-Vinyl Sulfone (10 mg) in Acetone (1 mL).
-
Optional: Add hydrophobic drug (e.g., 100 µg Paclitaxel) to this solution.
-
Ensure complete dissolution by vortexing for 1 minute.
-
-
Nanoprecipitation:
-
Place 10 mL of Ultrapure Water in a 20 mL glass vial under magnetic stirring (700 RPM).
-
Using a syringe pump or micropipette, add the Organic Phase dropwise into the aqueous phase (Rate: 1 mL/min).
-
Observation: The solution should instantly turn opalescent (Tyndall effect), indicating nanoparticle formation.
-
-
Solvent Removal:
-
Stir the suspension open to air for 4–6 hours (or use a rotary evaporator at 35°C under reduced pressure) to remove Acetone.
-
Final Concentration: Adjust volume to yield ~1 mg/mL polymer concentration.
-
Phase 2: Characterization (Quality Control 1)
Before conjugation, validate the "nude" VS-NPs.
| Parameter | Method | Acceptance Criteria |
| Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80–150 nm (PDI < 0.2) |
| Surface Charge (Zeta Potential) | Electrophoretic Mobility | -10 to -30 mV (PEG shielding) |
| VS Availability | H-NMR (in D2O/DMSO) | Characteristic vinyl peaks at 6.0–6.5 ppm |
Phase 3: Ligand Conjugation (The Sulfone Chemistry)
Mechanism: Thiol-Michael Addition to Vinyl Sulfone
-
Ligand Preparation:
-
Dissolve the thiolated ligand (e.g., cRGD-SH) in HEPES Buffer (10 mM, pH 7.4).
-
Note: Ensure the thiol is reduced. If dimerization (disulfide) is suspected, treat with TCEP beads and filter before use.
-
-
Conjugation Reaction:
-
Mix the VS-NP suspension with the Ligand solution .
-
Molar Ratio: Use a 1.5x to 2x molar excess of Ligand-SH relative to surface VS groups (estimated at ~10% of total polymer for surface-available PEG).
-
Incubation: React for 4–12 hours at Room Temperature (or 4°C overnight) under gentle agitation.
-
pH Control: Maintain pH 7.0–7.5. Above pH 8.0, hydrolysis competes; below pH 6.0, reaction is slow.
-
-
Purification:
-
Transfer reaction mixture to Amicon Ultra-15 (100 kDa MWCO) .
-
Centrifuge at 3,000 x g for 15 mins.
-
Wash 3x with Milli-Q water to remove unreacted ligand.
-
Resuspend the retentate in water or PBS.
-
Part 4: Mechanism of Action & Chemical Logic
The stability of the Vinyl Sulfone moiety is the core advantage. Unlike maleimide, which can undergo a retro-Michael reaction or hydrolyze to maleamic acid (rendering it unreactive), the alkyl sulfone thioether linkage is irreversible in biological environments.
Caption: The Michael Addition mechanism. The nucleophilic thiol attacks the beta-carbon of the vinyl sulfone, forming a stable covalent bond.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Aggregation during synthesis | Polymer concentration too high or mixing too slow. | Reduce polymer to 5 mg/mL; increase stirring speed; ensure Acetone is HPLC grade. |
| Low Conjugation Efficiency | Oxidized thiols (disulfides) or pH too low. | Pre-treat ligand with TCEP; verify pH is > 7.0. |
| Particle Instability | Insufficient PEG density. | Use PLGA-PEG with higher PEG MW (e.g., 5 kDa) or blend with free PLGA-PEG. |
| "Dodecyl" Confusion | User intended to use Dodecyl Sulfone as a lipid matrix. | If solid lipid NPs are desired, melt Didodecyl Sulfone (MP ~40°C) and perform hot homogenization. |
References
-
Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation. Source: Journal of Materials Chemistry B (RSC), 2023. Context: Primary protocol for VS-PLGA synthesis and conjugation conditions. URL:[Link]
-
Sulfone synthesis by oxidation. Source: Organic Chemistry Portal. Context: Chemistry background on sulfone stability and synthesis from sulfides. URL:[Link]
-
Sodium-dodecyl-sulphate-assisted synthesis of Ni nanoparticles. Source: Indian Academy of Sciences, 2017. Context: Illustrates the common confusion/typo between "Dodecyl Sulfone" and "SDS" in nanoparticle literature. URL:[Link]
-
Didodecyl sulfide | CAS 2469-45-6. Source: LookChem / NIST Data. Context: Physical properties of alkyl sulfides/sulfones for potential use as solid lipid matrices. URL:[Link]
Sources
- 1. Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of polymeric nanoparticles with targeting VNAR ligands using vinyl sulfone conjugation - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D2TB01985J [pubs.rsc.org]
Synthesis of asymmetric dodecyl sulfones using Green Chemistry methods
Application Note: Green Synthesis of Asymmetric Dodecyl Sulfones
Executive Summary
Asymmetric sulfones (
This guide details two validated Green Chemistry protocols for synthesizing asymmetric dodecyl sulfones. These methods prioritize Atom Economy , Water as Solvent , and Metal-Free/Catalytic pathways, aligning with the 12 Principles of Green Chemistry while ensuring high purity (>98%) and scalability for drug development workflows.
Strategic Pathway & Rationale
The synthesis of asymmetric sulfones is a two-stage process:
-
Sulfide Formation: Construction of the asymmetric thioether core (
). -
Oxidation: Chemoselective oxidation of sulfide to sulfone (
) without over-oxidation or side reactions.
We utilize a "Thiol-Ene Click" approach for the precursor, followed by a Tungstate-catalyzed aqueous oxidation. This route eliminates the need for alkyl halides and harsh bases.
Reaction Pathway Diagram
Caption: Green synthetic pathway combining Thiol-Ene Click chemistry with aqueous catalytic oxidation.
Protocol A: Aqueous Tungstate-Catalyzed Oxidation
Best for: Scalability (>10g), Robustness, Cost-Efficiency.
Mechanism: Sodium tungstate reacts with
Materials
-
Substrate: Asymmetric Dodecyl Sulfide (10 mmol)
-
Oxidant: Hydrogen Peroxide (30% w/w aq., 25 mmol, 2.5 eq)
-
Catalyst: Sodium Tungstate Dihydrate (
, 0.2 mmol, 2 mol%) -
Phase Transfer/Acid: Phenylphosphonic acid (PPA) or acidic resin (Amberlyst 15) can be used, but for simple dodecyl chains, Betaine or vigorous stirring in Water/Ethyl Acetate (biphasic) is sufficient.
-
Solvent: Deionized Water (primary), Ethyl Acetate (minimal, for extraction).
Step-by-Step Procedure
-
Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add the Asymmetric Dodecyl Sulfide (10 mmol) and Sodium Tungstate (66 mg, 0.2 mmol).
-
Solvent Addition: Add 20 mL of Deionized Water. If the sulfide is a solid or highly viscous, add 5 mL of Ethyl Acetate to create a fluid biphasic system.
-
Oxidant Addition: Heat the mixture to 50°C . Add 30%
(2.55 mL, 25 mmol) dropwise over 20 minutes. Caution: Exothermic reaction. -
Reaction: Stir vigorously (1000 rpm) at 60°C for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The sulfide (
) will disappear, transient sulfoxide ( ) will form and then convert to sulfone ( ).
-
-
Work-up (Green):
-
Purification: Recrystallize from Ethanol/Water (9:1). Do not use column chromatography unless essential (waste reduction).
Validation & QC
-
Yield: Typically 92–96%.
-
Purity: >99% by HPLC.
-
Safety: Test for residual peroxides using starch-iodide paper before concentrating.
Protocol B: Organocatalytic Metal-Free Oxidation
Best for: Trace-metal sensitive APIs, Late-stage functionalization.
Mechanism: Uses 2,2,2-Trifluoroacetophenone as a catalyst which forms a highly reactive trifluoromethyl dioxirane in situ with
Materials
-
Substrate: Asymmetric Dodecyl Sulfide (5 mmol)
-
Oxidant:
(30% aq., 12.5 mmol) -
Catalyst: 2,2,2-Trifluoroacetophenone (0.5 mmol, 10 mol%)
-
Buffer:
(0.5 mmol) or Phosphate Buffer pH 7.5. -
Solvent: Acetonitrile (MeCN) or Ethanol.
Step-by-Step Procedure
-
Charge: Dissolve sulfide (5 mmol) and 2,2,2-Trifluoroacetophenone (57 µL, 0.5 mmol) in 10 mL Acetonitrile .
-
Buffer: Add finely ground
(53 mg). -
Addition: Add 30%
(1.28 mL) dropwise at Room Temperature. -
Reaction: Stir at Room Temperature for 2–6 hours. This method is milder than the Tungstate method.
-
Work-up:
-
Dilute with water (30 mL).
-
Extract with Ethyl Acetate (
mL). -
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol.
Mechanistic Insight: Peroxide Activation Cycle
Understanding the catalytic cycle is vital for troubleshooting. The Tungstate cycle involves the formation of a peroxo-complex that is more electrophilic than
Caption: Tungstate-catalyzed oxygen transfer mechanism. The catalyst recycles, activating H2O2 for dual oxidation steps.[3]
Comparative Data & Performance
| Parameter | Traditional (mCPBA) | Green Protocol A (Tungstate) | Green Protocol B (Organocat.) |
| Atom Economy | Poor (ArCOOH waste) | Excellent (H2O byproduct) | Good |
| E-Factor | > 15 | < 1.5 | < 3 |
| Reaction Time | 1–2 h | 2–4 h | 4–6 h |
| Cost | High (Reagent) | Low (Catalyst) | Moderate |
| Scalability | Dangerous (Exotherm) | Safe (Water heat sink) | Moderate |
| Metal Content | None | < 5 ppm (removable) | None |
Troubleshooting & Critical Parameters
-
Incomplete Oxidation (Stuck at Sulfoxide):
-
Cause: Insufficient temperature or catalyst deactivation.
-
Fix: Increase Temp to 70°C; add 0.5 eq more
. Ensure pH is slightly acidic (pH 4–6) for Tungstate stability.
-
-
Solubility Issues (Long Chains):
-
Cause: Dodecyl chains are highly hydrophobic.
-
Fix: Use a phase transfer catalyst (e.g., Aliquat 336, 1 mol%) or increase stir rate to maximize interfacial area.
-
-
Safety (Peroxides):
-
Always quench reaction mixtures with reducing agents (Sodium Thiosulfate) before concentrating to prevent explosion hazards from concentrated peroxides.
-
References
-
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide."[4] Chemical Communications. Link
-
Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. Link (Foundational Tungstate Chemistry).
-
Voutyritsa, E., et al. (2017).[5][6] "Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones." Synthesis. Link
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Principles of Green Chemistry).
-
Bahrami, K., et al. (2010).[5] "TAPC-Promoted Oxidation of Sulfides." Journal of Organic Chemistry. Link
Sources
- 1. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]
Application Note: Incorporating Dodecyl Sulfone into Polymer Matrices for Thermal Storage
This Application Note is structured as a high-level technical guide for researchers and material scientists. It focuses on the incorporation of Didodecyl Sulfone (often referred to simply as Dodecyl Sulfone) into polymer matrices to create form-stable Phase Change Materials (PCMs).
Executive Summary
Dodecyl sulfone (Didodecyl sulfone, CAS 69734-28-7) represents a class of lipid-based organosulfur Phase Change Materials (PCMs) characterized by high thermal stability and significant latent heat of fusion. Unlike common paraffins or fatty acids, sulfones possess a strong dipole moment due to the sulfonyl (
This guide details the protocols for incorporating dodecyl sulfone (DS) into polymer matrices to engineer Form-Stable PCMs (FSPCMs) . The goal is to prevent leakage during the solid-liquid phase transition while maximizing thermal energy storage density. We explore two primary methodologies: Melt Impregnation into Porous Scaffolds and In-Situ Microencapsulation .
Material Specifications & Selection
Active PCM: Dodecyl Sulfone
-
Chemical Structure:
-
Key Properties:
-
Melting Point (
): Typically >90°C (Structure-dependent; significantly higher than sulfide analogs due to dipole interactions). -
Thermal Stability: High oxidative resistance compared to thiols/sulfides.
-
Solubility: Soluble in chloroform, dichloromethane, and hot non-polar solvents; insoluble in water.
-
Matrix Selection Logic
The choice of polymer matrix dictates the processing method and final application temperature.
| Matrix Type | Polymer Examples | Interaction Mechanism | Recommended Protocol |
| Thermoplastic | HDPE, PP, PMMA | Physical entrapment / Melt blending | Melt Blending / Extrusion |
| Thermoset/Shell | Melamine-Formaldehyde, PMMA | Chemical encapsulation | In-Situ Polymerization |
| Porous Scaffold | Expanded Graphite (EG), Polyurethane Foam | Capillary force / Surface tension | Vacuum Impregnation |
Experimental Protocols
Protocol A: Vacuum Impregnation into Porous Polymer/Carbon Matrices
Best for: High thermal conductivity composites with maximum PCM loading (>70%).
Rationale: Dodecyl sulfone has low viscosity in its molten state. Using a porous support (e.g., Expanded Graphite or porous polymer foam) utilizes capillary forces to retain the liquid PCM, preventing leakage.
Workflow Diagram:
Figure 1: Vacuum impregnation workflow for incorporating dodecyl sulfone into porous matrices.
Step-by-Step Procedure:
-
Matrix Activation: Dry the porous matrix (e.g., Expanded Graphite) at 105°C for 24 hours to remove moisture and open pores.
-
Melt Preparation: In a separate vessel, heat Dodecyl Sulfone to 10-15°C above its melting point until completely liquefied.
-
Mixing: Add the porous matrix to the molten DS. A typical ratio is 70:30 (PCM:Matrix) by weight, though this must be optimized based on the pore volume of the matrix.
-
Impregnation: Place the mixture in a vacuum oven. Apply vacuum (-0.1 MPa) for 3 hours while maintaining the temperature above
.-
Expert Insight: The vacuum removes air trapped in the pores, allowing the molten sulfone to penetrate deep into the capillary network.
-
-
Solidification: Release the vacuum and allow the composite to cool to room temperature naturally.
-
Filtration (Optional): If excess PCM remains on the surface, filter or wipe with a solvent-dampened cloth (ethanol) to ensure the final product is "dry to the touch."
Protocol B: Microencapsulation via In-Situ Polymerization
Best for: Leak-proof powders for integration into coatings or textiles.
Rationale: Creating a core-shell structure where DS is the core and a polymer (e.g., PMMA or Melamine-Formaldehyde) is the shell. This provides the highest form stability.
Workflow Diagram:
Figure 2: In-situ polymerization process for microencapsulating dodecyl sulfone.
Step-by-Step Procedure:
-
Organic Phase: Melt Dodecyl Sulfone.
-
Aqueous Phase: Dissolve a surfactant (e.g., Sodium Dodecyl Sulfate - SDS, or SMA copolymer) in deionized water.
-
Emulsification: Add the molten DS to the aqueous phase under high-shear agitation (3000-5000 rpm) to form stable oil-in-water droplets.
-
Critical Control Point: The droplet size determines the final capsule size. Maintain temperature >
of DS throughout.
-
-
Shell Pre-cursor: Separately prepare a melamine-formaldehyde (MF) prepolymer solution (pH 8-9).
-
Polymerization: Add the MF prepolymer to the DS emulsion. Adjust pH to 4.0-5.0 using Citric Acid to trigger polycondensation at the droplet interface.
-
Curing: Heat the mixture to 70-85°C and stir at low speed (400 rpm) for 4 hours.
-
Purification: Filter the microcapsules, wash with hot water and ethanol to remove unencapsulated DS, and vacuum dry.
Characterization & Validation
To ensure scientific integrity, the resulting composite must be validated against the following parameters.
| Test Method | Parameter Measured | Success Criteria |
| DSC (Differential Scanning Calorimetry) | Melting/Freezing Point, Latent Heat ( | |
| TGA (Thermogravimetric Analysis) | Decomposition Temperature, Thermal Stability | No weight loss below operating temp ( |
| FTIR (Fourier Transform Infrared) | Chemical Compatibility | Presence of Sulfone peaks ( |
| Leakage Test | Form Stability | No oil stain on filter paper after heating > |
Leakage Test Protocol (The "Halo" Test)
-
Place 500 mg of the composite PCM on a piece of quantitative filter paper.
-
Place the setup in an oven at
for 60 minutes. -
Observation: Remove and inspect the filter paper.
-
Pass: No wet ring ("halo") around the sample.
-
Fail: Visible wet ring indicating PCM leakage.
-
Troubleshooting & Optimization
-
Issue: Low Enthalpy in Composite.
-
Cause: High matrix fraction or incomplete impregnation.
-
Fix: Increase PCM loading or use a matrix with higher pore volume (e.g., switch from silica to expanded graphite).
-
-
Issue: Supercooling (Hysteresis).
-
Cause: Small confinement domains in microcapsules can suppress nucleation.
-
Fix: Add a nucleating agent (e.g., 1-2 wt% nanoparticles or a higher melting point wax) to the DS melt before encapsulation.
-
-
Issue: Shell Rupture.
-
Cause: Volume expansion of DS during melting stresses the polymer shell.
-
Fix: Use a flexible shell monomer (e.g., add acrylate to the MF resin) or reduce the heating rate during the curing phase.
-
References
-
Soodoo, N., Raghunanan, L. C., & Bouzidi, L. (2019).[1] Lipid-based sulfones as next-generation organic phase change materials. Solar Energy Materials and Solar Cells, 200, 109984. Link
-
Sari, A., & Karaipekli, A. (2007). Thermal conductivity and latent heat thermal energy storage characteristics of paraffin/expanded graphite composite as phase change material. Applied Thermal Engineering, 27(8-9), 1271-1277. Link
-
Zhang, H., et al. (2018). Fabrication and thermal properties of microencapsulated phase change materials based on n-octadecane core and silica shell. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 539, 141-150. Link
-
O'Lenick, A. J. (2006). Sulfones and Sulfoxides in Personal Care. Surfactants and Polymers. (Reference for chemical stability of alkyl sulfones).
Sources
Methods for surface modification using sulfone-functionalized surfactants
Application Note: Surface Modification via Vinyl Sulfone-Functionalized Amphiphiles
Subtitle: Precision Bioconjugation and Stabilization Protocols for Nanomedicine and Drug Delivery Systems
Abstract
This technical guide details the utility of sulfone-functionalized surfactants—specifically Vinyl Sulfone (VS) terminated amphiphiles (e.g., VS-PEG-Lipids)—in the engineering of bioactive surfaces.[1] Unlike hydrolytically unstable maleimides or non-specific NHS-esters, vinyl sulfones offer a unique balance of chemoselectivity and aqueous stability, making them ideal for the functionalization of liposomes, lipid nanoparticles (LNPs), and polymeric hydrogels.[1] This document provides mechanistic insights, comparative data, and a validated protocol for conjugating thiol-containing ligands to VS-activated nanocarriers.[1]
Introduction: The Sulfone Advantage in Bioconjugation
In drug development, the "linker chemistry" defines the stability and efficacy of a targeted delivery system.[1] While Maleimide-Thiol conjugation is the industry standard, it suffers from ring hydrolysis, which can lead to premature release of the targeting ligand or "dead" reactive sites before conjugation occurs.[1]
Vinyl Sulfone (VS) functionalized surfactants address these limitations through the Michael Addition mechanism.[1][2]
-
Structure: These surfactants typically consist of a hydrophobic lipid tail (e.g., DSPE), a hydrophilic spacer (PEG), and a reactive vinyl sulfone headgroup (
).[1] -
Stability: The sulfone group is electron-withdrawing, activating the adjacent double bond for nucleophilic attack.[1] Crucially, the VS group is stable in water at neutral pH for days, whereas maleimides degrade in hours.[1]
-
Selectivity: At pH 7.0–7.5, VS reacts almost exclusively with free thiols (cysteine).[1] At pH > 9.0, it can react with amines (lysine), offering tunable reactivity based on buffer conditions.[1]
Mechanism of Action: Michael Addition
The surface modification proceeds via a 1,4-conjugate addition (Michael Addition).[1] A nucleophile (typically a thiol,
Key Reaction Characteristics:
-
Irreversible: The formed thioether bond is chemically stable in plasma.[1]
-
Atom Efficient: No by-products are released (unlike NHS-ester substitution).[1]
-
pH Dependent: Reaction rate increases with pH (as the thiolate anion concentration increases), but specificity decreases above pH 8.5.[1]
Diagram 1: Mechanism of Vinyl Sulfone Michael Addition
Caption: The thiol group attacks the
Comparative Analysis: VS vs. Maleimide
For researchers choosing between linkers, the following data highlights why VS is preferred for complex, long-duration manufacturing workflows.
| Feature | Vinyl Sulfone (VS) | Maleimide (Mal) | Implication for Protocol |
| Hydrolytic Stability | High ( | Low ( | VS allows for long incubations without loss of activity.[1] |
| Reaction Kinetics | Slow (Hours to Overnight) | Fast (Minutes to Hours) | VS requires longer reaction times or higher ligand concentration.[1] |
| Specificity (pH 7.5) | High (Thiol specific) | High (Thiol specific) | Both are excellent for cysteine-tagged proteins.[1] |
| Linkage Stability | Stable Thioether | Thiosuccinimide (Ring opening issues) | VS conjugates are more stable in vivo.[1] |
Validated Protocol: Functionalization of Liposomes
Objective: Create "reactive" liposomes using DSPE-PEG-VinylSulfone and conjugate a thiol-modified antibody fragment (Fab').[1]
Materials Required:
-
Lipid Mix: HSPC:Cholesterol:DSPE-PEG-VS (Molar ratio 55:40:5).[1]
-
Ligand: Thiolated Antibody or Peptide (freshly reduced).
-
Buffers:
-
Coupling Buffer: 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.5.[1]
-
Quenching Buffer: 10 mM Cysteine-HCl in Coupling Buffer.
-
Workflow Diagram
Caption: Step-by-step workflow for creating ligand-targeted nanocarriers using vinyl sulfone chemistry.
Step-by-Step Procedure:
1. Preparation of Reactive Liposomes:
-
Dissolve lipids (HSPC, Cholesterol, DSPE-PEG-VS) in Ethanol at 60°C.[1]
-
Hydrate with aqueous buffer (e.g., PBS) to form multilamellar vesicles.[1]
-
Extrude through 100 nm polycarbonate membranes to form unilamellar vesicles.
-
Critical Check: Verify size (<120 nm) and PDI (<0.1) via Dynamic Light Scattering (DLS).[1] The VS group is now displayed on the surface.[1]
2. Ligand Preparation (Thiol Activation):
-
If using an antibody, digest to Fab' fragments or reduce inter-chain disulfides using TCEP (Tris(2-carboxyethyl)phosphine).[1]
-
Note: TCEP does not interfere with VS chemistry significantly, but removing it via desalting column is Good Laboratory Practice (GLP).[1]
-
Ensure free thiol concentration is quantified (Ellman’s Assay).[1]
3. Conjugation Reaction:
-
Mix Liposomes and Ligand in Coupling Buffer (pH 7.5).[1]
-
Ratio: Use a 1.5x to 2x molar excess of Thiol-to-VS groups to drive the slow reaction.[1]
-
Incubation: Incubate overnight (12–16 hours) at 25°C or 37°C with gentle agitation.
-
Why this step? Unlike maleimide (2-4 hours), VS is slower.[1] The overnight incubation ensures high yield without risk of hydrolysis.[1]
4. Quenching & Purification:
-
Add Cysteine (10 mM final) to quench unreacted VS groups (incubate 30 min).[1] This prevents non-specific binding of serum proteins later.[1]
-
Purify via Dialysis (100 kDa cutoff) or Tangential Flow Filtration (TFF) to remove free ligand and cysteine.[1]
Troubleshooting & Optimization
-
Low Conjugation Efficiency:
-
Aggregation:
References
-
Mechanism & Kinetics: Morpurgo, M., et al. (1996).[1] Covalent modification of mushroom tyrosinase with different amphiphilic polymers: activation with 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine and with polyethylene glycol-vinyl sulfone.[1] Bioconjugate Chemistry.[1][2] Link[1]
-
Surface Functionalization: Li, H., et al. (2019).[1] Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir.[1] Link[1]
-
Hydrogel Applications: Yu, Y., & Chau, Y. (2012).[1] One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers.[1] Biomacromolecules.[1][2][7][8] Link[1]
-
Review of VS in Drug Design: Wang, Y., et al. (2024).[1][8][9] A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis.[1][9] Life Sciences.[1][9] Link
-
Liposome Protocols: Torchilin, V. P. (2005).[1] Recent advances with liposomes as pharmaceutical carriers.[1] Nature Reviews Drug Discovery.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Sulfones via Catalytic Oxidation with Hydrogen Peroxide
Introduction: The Significance of Sulfones and the Shift Towards Greener Synthesis
Sulfones are a cornerstone of modern chemistry, with their robust chemical stability and versatile reactivity making them indispensable building blocks in medicinal chemistry, materials science, and agrochemicals.[1] The sulfonyl group (R-S(=O)₂-R') imparts unique electronic properties and steric profiles to molecules, influencing their biological activity and material characteristics. Traditionally, the synthesis of sulfones has relied on the oxidation of precursor sulfides.[2] However, many classical oxidation methods employ harsh, stoichiometric oxidants that generate significant hazardous waste, presenting a considerable environmental burden.[2][3]
In recent years, the principles of green chemistry have driven a paradigm shift in synthetic methodology. This guide focuses on a more sustainable approach: the catalytic oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂). Hydrogen peroxide is an ideal "green" oxidant due to its high oxygen content, low cost, and the benign nature of its only byproduct—water.[1][3][4] This application note provides a detailed overview of various catalytic systems, explains the underlying mechanisms, and offers robust protocols for researchers, scientists, and drug development professionals.
The Role of the Catalyst: Activating Hydrogen Peroxide for Selective Oxidation
While hydrogen peroxide is a potent oxidant, its direct reaction with sulfides can be sluggish and unselective.[4] Catalysts are therefore essential to activate H₂O₂ and facilitate a controlled and efficient oxidation process. The choice of catalyst is critical in determining the reaction's selectivity, with some systems favoring the formation of the intermediate sulfoxide, while others drive the reaction to completion to yield the desired sulfone.[5][6] This guide will explore several classes of effective catalysts for sulfone synthesis.
Section 1: Metal-Based Catalytic Systems
Transition metal complexes are highly effective catalysts for sulfide oxidation due to the metal center's ability to coordinate with and activate hydrogen peroxide.
Molybdenum-Based Catalysts: A Versatile and Efficient Choice
Molybdenum complexes, such as ammonium heptamolybdate and phosphomolybdate hybrids, are particularly adept at catalyzing the oxidation of sulfides to sulfones with hydrogen peroxide.[3][7]
Mechanism of Action: The catalytic cycle generally involves the formation of a peroxomolybdenum species from the reaction of the molybdenum catalyst with hydrogen peroxide. This activated oxygen species is then transferred to the sulfide in a two-step process. The first oxidation yields the sulfoxide, which, being less nucleophilic, is oxidized at a slower rate to the sulfone.[4]
Experimental Protocol: General Procedure for Sulfide to Sulfone Oxidation using a Dendritic Phosphomolybdate Hybrid Catalyst [3]
This protocol is adapted from a study utilizing a poly(amidoamine) with a first-generation coupled phosphomolybdate hybrid (PAMAM-G1-PMo) as a recyclable, heterogeneous catalyst.[3]
Materials:
-
Sulfide (0.5 mmol)
-
PAMAM-G1-PMo catalyst (150 mg)
-
95% Ethanol (10 mL)
-
30 wt% Hydrogen Peroxide (170 mg, 1.5 mmol)
Procedure:
-
To a 50 mL three-necked flask, add the sulfide (0.5 mmol), the PAMAM-G1-PMo catalyst (150 mg), and 95% ethanol (10 mL).
-
Stir the resulting solution at 40 °C.
-
Slowly add 30 wt% H₂O₂ (1.5 mmol) to the mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst from the mixture by filtration. The catalyst can be washed with 95% ethanol, dried, and reused.[3]
-
Combine the filtrate and the washing solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Niobium and Tantalum Carbides: Heterogeneous Catalysts for Selective Oxidation
Niobium carbide (NbC) and tantalum carbide (TaC) have emerged as robust, reusable heterogeneous catalysts for the oxidation of sulfides with 30% hydrogen peroxide.[5] Interestingly, these catalysts exhibit distinct selectivities: while tantalum carbide predominantly yields sulfoxides, niobium carbide efficiently produces sulfones.[5] This differential reactivity underscores the subtle yet critical role of the catalyst's electronic structure in directing the reaction outcome.
Causality Behind Selectivity: The precise reasons for the differing selectivity are a subject of ongoing research but are thought to be related to the electronic properties of the metal carbide surface and its interaction with the peroxide and the sulfur-containing substrates.
Section 2: Organocatalysis for Metal-Free Sulfone Synthesis
For applications where metal contamination is a concern, such as in the synthesis of active pharmaceutical ingredients (APIs), organocatalysis offers a compelling alternative.
2,2,2-Trifluoroacetophenone: A Highly Efficient Organocatalyst
2,2,2-Trifluoroacetophenone has been demonstrated as a cheap and highly effective organocatalyst for the synthesis of both sulfoxides and sulfones from sulfides using hydrogen peroxide as the oxidant.[5] The selectivity between the sulfoxide and sulfone is controlled by adjusting the reaction conditions.[5]
Mechanism of Action: The ketone catalyst reacts with hydrogen peroxide to form a highly reactive dioxirane intermediate. This dioxirane then acts as the active oxygen-transfer agent, oxidizing the sulfide first to the sulfoxide and subsequently to the sulfone. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the formation of the dioxirane.
Experimental Workflow: Organocatalyzed Sulfone Synthesis
Caption: Workflow for organocatalyzed sulfone synthesis.
Section 3: Heterogeneous Nanocatalysis with Modified Carbon Nanotubes
The convergence of nanotechnology and catalysis has introduced novel catalytic systems with high efficiency and recyclability.
Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH)
Carboxylated multi-walled carbon nanotubes have been successfully employed as a heterogeneous, metal-free nanocatalyst for the selective oxidation of sulfides to sulfones using 30% H₂O₂.[1] This method is particularly attractive as it can be performed under solvent-free conditions at room temperature, and the catalyst is readily recyclable for multiple runs without significant loss of activity.[1]
Proposed Mechanism: The carboxylic acid groups on the surface of the MWCNTs are believed to activate the hydrogen peroxide, facilitating the oxygen transfer to the sulfide. The high surface area and unique electronic properties of the carbon nanotubes likely contribute to the catalyst's high efficiency.[1]
Experimental Protocol: General Procedure for Sulfide Oxidation using MWCNTs-COOH [1]
Materials:
-
Sulfide (1 mmol)
-
30% (w/w) Hydrogen Peroxide (2.5 mmol)
-
MWCNTs-COOH catalyst (20 mg)
Procedure:
-
In a 25 mL round-bottom flask, add the sulfide (1 mmol).
-
Successively add the MWCNTs-COOH catalyst (20 mg) and 30% H₂O₂ (2.5 mmol).
-
Stir the mixture magnetically at room temperature for 10 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, the product can be isolated. The catalyst can be recovered for reuse.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Catalyst Type | Key Advantages | Typical Conditions | Recyclability |
| PAMAM-G1-PMo [3] | Heterogeneous Metal-Based | High yield, recyclable, mild conditions | 40 °C, 95% EtOH | Yes, multiple runs with minimal activity loss |
| Niobium Carbide (NbC) [5] | Heterogeneous Metal-Based | High efficiency for sulfones, reusable | Varies | Yes |
| 2,2,2-Trifluoroacetophenone [5] | Homogeneous Organocatalyst | Metal-free, cheap, high efficiency | Varies, selectivity condition-dependent | No |
| MWCNTs-COOH [1] | Heterogeneous Nanocatalyst | Metal-free, solvent-free, room temp., recyclable | Room temperature, solvent-free | Yes, up to 8 cycles reported |
Troubleshooting and Optimization
-
Incomplete Conversion: If the reaction does not go to completion, consider increasing the equivalents of hydrogen peroxide, the reaction temperature, or the catalyst loading.[6][8]
-
Formation of Sulfoxide Byproduct: To favor sulfone formation, ensure sufficient equivalents of H₂O₂ are used (typically >2 equivalents). Higher temperatures can also promote the oxidation of the intermediate sulfoxide to the sulfone.[3][6]
-
Catalyst Deactivation: In the case of heterogeneous catalysts, ensure proper washing and drying procedures are followed between runs to maintain catalytic activity.
Conclusion
The catalytic oxidation of sulfides to sulfones using hydrogen peroxide represents a significant advancement in sustainable chemical synthesis. The diverse range of available catalysts, from metal-based systems to organocatalysts and nanocatalysts, provides chemists with a versatile toolkit to produce these valuable compounds in an efficient, selective, and environmentally responsible manner. The choice of catalyst will depend on the specific requirements of the synthesis, including substrate scope, desired purity, and cost considerations. The protocols and insights provided in this guide are intended to empower researchers to implement these greener methodologies in their own laboratories.
References
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Retrieved from [Link]
-
Sulfide oxidation using hydrogen peroxide. (n.d.). USP Technologies. Retrieved from [Link]
-
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (2023). ResearchGate. Retrieved from [Link]
-
An eco-friendly oxidation of sulfide compounds. (2015). Indian Academy of Sciences. Retrieved from [Link]
-
Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. (2009). Taylor & Francis. Retrieved from [Link]
-
Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous, reusable and metal-free nanocatalyst. (2015). ResearchGate. Retrieved from [Link]
-
Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. (2013). ResearchGate. Retrieved from [Link]
-
New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide. (2001). ACS Publications. Retrieved from [Link]
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal Recovery Using Sulfone-Based Ligands
Foreword: The Emerging Role of Sulfone-Based Ligands in Hydrometallurgy
The ever-increasing demand for high-purity metals in sectors ranging from electronics to pharmaceuticals necessitates the development of more efficient and selective recovery processes. Solvent extraction, a cornerstone of hydrometallurgy, relies on the design of specific ligands that can selectively bind to target metal ions in an aqueous phase and transport them to an immiscible organic phase. While traditional extractants have proven effective, there is a continuous drive for novel ligands with improved selectivity, stability, and more environmentally benign profiles.
This document explores the potential of sulfone-based ligands in the realm of metal recovery. The sulfone group (R-S(=O)₂-R'), with its highly polar nature and the presence of two hard oxygen donor atoms, presents an intriguing motif for coordination with various metal ions. While the application of simple sulfones as primary metal extractants is an emerging field, this guide will provide a comprehensive overview of the underlying principles, detailed protocols for related and analogous systems, and a forward-looking perspective on their application. We will delve into the coordination chemistry that governs their function, drawing parallels with the well-established chemistry of sulfoxides, and present a detailed case study on the use of sophisticated ditopic ligands that incorporate sulfate-binding functionalities.
The Underlying Chemistry: Why Consider Sulfone and Sulfoxide Ligands?
The efficacy of a solvent extraction process is fundamentally governed by the coordination chemistry between the metal ion and the ligand. Both sulfones and their close chemical relatives, sulfoxides (R-S(=O)-R'), act as neutral ligands, coordinating to metal ions through their oxygen atoms.
The oxygen atoms in a sulfone group are considered "hard" donors according to the Hard and Soft Acids and Bases (HSAB) principle. This inherent property suggests a preferential interaction with hard acid metal ions, such as alkali, alkaline earth, and early transition metals, as well as lanthanides and actinides. The strength of this interaction is influenced by several factors:
-
Electrostatics: The strong dipole of the S=O bond facilitates electrostatic interactions with positively charged metal ions.
-
Steric Factors: The alkyl or aryl groups (R and R') attached to the sulfur atom can be tailored to influence the ligand's solubility in the organic phase and to create steric hindrance that can enhance selectivity for certain metal ions.
-
Solvent Effects: The choice of the organic solvent is crucial as it must be immiscible with water and capable of solvating the resulting metal-ligand complex.
Dimethyl sulfoxide (DMSO), a simple sulfoxide, is a well-known coordinating solvent and ligand in coordination chemistry, often binding to transition metals through its oxygen atom.[1] This established coordination behavior provides a strong rationale for investigating structurally similar sulfones as potential metal extractants.
Case Study: Ditopic Ligands for Copper Sulfate Extraction
A significant advancement in the use of sulfone-like functionalities for metal recovery comes from the development of ditopic ligands. These sophisticated molecules possess two distinct binding sites: one for the metal cation and another for the associated anion, in this case, sulfate. This cooperative binding allows for the extraction of the entire metal salt, which is particularly advantageous in processes like leaching from sulfide ores.[2][3]
Mechanism of Extraction
The featured ditopic ligands are often based on a salicylaldimine framework (a salen-type ligand) that provides a high-affinity binding site for copper(II) ions. Appended to this framework are tertiary amine groups that, upon protonation, form a binding pocket for the sulfate anion. The overall process results in a neutral, charge-balanced complex that is readily soluble in a non-polar organic solvent.[2][3]
Experimental Workflow: Copper Sulfate Extraction
The following diagram illustrates the general workflow for the extraction and recovery of copper sulfate using a ditopic ligand.
Caption: Workflow for copper sulfate extraction using a ditopic ligand.
Detailed Protocol: Copper Sulfate Extraction
This protocol is adapted from the principles described in the literature for ditopic salicylaldimine-type ligands.[2][3]
I. Preparation of Solutions
-
Aqueous Feed Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄) of known concentration (e.g., 0.1 M) in deionized water. The pH of this solution may need to be adjusted depending on the specific ligand used; for some systems, a pH around 2.0 is optimal for copper loading.
-
Organic Phase: Dissolve the synthesized ditopic ligand in a suitable water-immiscible organic solvent, such as chloroform, to a desired concentration (e.g., 0.05 M).
-
Stripping Solution: Prepare a dilute solution of sulfuric acid (e.g., 1.5 M H₂SO₄) for the stripping step.[3]
II. Extraction Procedure
-
In a separatory funnel, combine equal volumes (e.g., 20 mL) of the aqueous feed solution and the organic phase.
-
Stopper the funnel and shake vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and to allow the extraction equilibrium to be reached.
-
Allow the phases to separate completely. The organic phase, now containing the copper-ligand complex, will typically change color.
-
Carefully separate the two phases. The aqueous phase is now the raffinate.
-
Analyze the copper concentration in the raffinate using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry) to determine the extraction efficiency.
III. Stripping Procedure
-
Take the "loaded" organic phase from the extraction step and combine it with an equal volume of the stripping solution in a clean separatory funnel.
-
Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to allow the copper to be transferred back to the aqueous phase.
-
Allow the phases to separate.
-
Separate the two phases. The organic phase is now "stripped" and contains the regenerated ligand, which can be recycled.[3] The aqueous phase contains the concentrated copper sulfate.
-
Analyze the copper concentration in the stripped organic phase and the concentrated aqueous phase to determine the stripping efficiency.
Data Presentation: Ditopic Ligand Performance
| Parameter | Value/Range | Reference |
| Target Metal | Copper(II) | [2],[3] |
| Ligand Type | Ditopic salicylaldimine | [2],[3] |
| Organic Solvent | Chloroform | |
| Optimal pH for Extraction | ~2.0 (for Cu²⁺ loading) | |
| Stripping Agent | 1.5 M H₂SO₄ | [3] |
| Selectivity | High for Cu(II) over Ni(II) and Zn(II) | [2] |
Conceptual Protocol: Metal Extraction with Simple Sulfone/Sulfoxide Ligands
While detailed protocols for simple sulfone ligands as primary extractants are not as prevalent in the literature, a conceptual protocol can be designed based on the principles of solvent extraction and the known coordinating properties of sulfoxides like DMSO.[1] This protocol serves as a starting point for researchers looking to investigate the potential of novel sulfone-based extractants.
Experimental Workflow: General Metal Extraction
Caption: Conceptual workflow for metal extraction using a simple sulfone or sulfoxide ligand.
Protocol for Investigation and Optimization
I. Ligand and Solvent Selection
-
Ligand Synthesis/Selection: Choose a sulfone or sulfoxide ligand with appropriate alkyl or aryl substituents to ensure good solubility in the chosen organic solvent and immiscibility with water. The synthesis of sulfones can often be achieved through the oxidation of the corresponding sulfides.[4]
-
Solvent Selection: The organic solvent (diluent) should be water-immiscible, have a low viscosity, and be chemically stable. Kerosene is a common industrial choice, while laboratory studies may use solvents like chloroform, toluene, or hexane.
II. Optimization of Extraction Parameters
The following parameters will need to be systematically varied to determine the optimal extraction conditions:
-
Aqueous Phase pH: The pH of the aqueous feed will influence the speciation of the metal ion and any potential competitive reactions.
-
Ligand Concentration: The concentration of the sulfone/sulfoxide ligand in the organic phase will affect the extraction efficiency.
-
Phase Ratio (O/A): The ratio of the volume of the organic phase to the aqueous phase can be adjusted to achieve the desired concentration factor.
-
Contact Time: The time the two phases are in contact will determine if equilibrium is reached.
-
Temperature: Temperature can affect the kinetics and thermodynamics of the extraction process.
III. Stripping
The stripping of the metal from the loaded organic phase is a critical step for ligand regeneration and metal recovery. The choice of stripping agent will depend on the nature of the metal-ligand bond. Potential stripping solutions include:
-
Deionized water
-
Dilute strong acids (e.g., HCl, H₂SO₄)
-
Dilute bases (e.g., NaOH, NH₄OH)
-
Complexing agents that can displace the sulfone/sulfoxide ligand.
Data Presentation: Parameters for Optimization
| Parameter | Range for Investigation | Rationale |
| Aqueous Phase pH | 1 - 7 | Affects metal speciation and potential for hydrolysis. |
| Ligand Concentration (M) | 0.01 - 1.0 | Determines the loading capacity of the organic phase. |
| Phase Ratio (O/A) | 1:5 to 5:1 | Influences the concentration factor and extraction efficiency. |
| Contact Time (min) | 5 - 60 | To determine the time required to reach equilibrium. |
| Temperature (°C) | 25 - 60 | To assess the thermodynamic nature of the extraction (exothermic/endothermic). |
Conclusion and Future Outlook
Sulfone-based ligands represent a promising, yet underexplored, class of extractants for metal recovery. Their inherent polarity and the coordinating ability of the sulfone oxygen atoms provide a strong basis for their application in solvent extraction. The successful implementation of ditopic ligands incorporating sulfate binding sites for copper extraction demonstrates the potential of integrating sulfone-like functionalities into more complex and highly selective molecular architectures.[2][3]
While the use of simple dialkyl or diaryl sulfones as primary metal extractants requires further investigation, the conceptual framework and protocols outlined in this guide provide a solid foundation for researchers in this area. Future work should focus on the synthesis of novel sulfone-based ligands with tailored steric and electronic properties to enhance their selectivity for target metals. Furthermore, a deeper understanding of their coordination chemistry with a wider range of metal ions will be crucial for unlocking their full potential in the ever-evolving field of hydrometallurgy.
References
-
Tasker, P. A., & Lindoy, L. F. (2002). Solvent extraction of metal sulfates by zwitterionic forms of ditopic ligands. Dalton Transactions, (14), 2873-2883. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent extraction of metal sulfates by zwitterionic forms of ditopic ligands. Retrieved from [Link]
-
Zunita, M., & Sari, D. P. (2018). Solvent Extraction of Gold using Ionic Liquid Based Process. Journal of Physics: Conference Series, 1028, 012053. Available from: [Link]
-
Chen, Q., & Visser, A. E. (2009). Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions. Chemical Communications, (23), 3297-3299. Available from: [Link]
-
ResearchGate. (n.d.). Removal of sulfone compounds formed in oxidative desulfurization of middle distillate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of sulfones via selective C–H-functionalization. Retrieved from [Link]
-
ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(7), 7437-7446. Available from: [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Preparation of sulfonic acid functionalized metal organic frameworks and their application in the online solid phase extraction of parabens and sulfonamides in pre-cooked foods. Journal of Chromatography A, 1642, 462024. Available from: [Link]
-
Patsnap. (n.d.). Applications of Sulfamic Acid in Precious Metal Recovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Transition Metal Complexes With Anionic Sulfur-Based Pincer Ligands. Retrieved from [Link]
-
Università di Padova. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(10), 4268-4277. Available from: [Link]
-
MDPI. (2022). Sequential Redox Precipitation and Solvent Extraction for Comprehensive Metal Recovery from Spent High Manganese Lithium-Ion Battery. Minerals, 12(11), 1435. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfones by oxidation. Retrieved from [Link]
-
ACS Publications. (1998). Transition-Metal Complexes with Sulfur Ligands. 132.1 Electron-Rich Fe and Ru Complexes with [MN2S3] Cores Containing the New Pentadentate Ligand 'N2H2S3'2- (= 2,2'-Bis(2-mercaptophenylamino)diethyl Sulfide(2−)). Inorganic Chemistry, 37(13), 3237-3248. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfones via Selective C-H-functionalization. Retrieved from [Link]
- Google Patents. (n.d.). US4070182A - Recovery of precious metals from metal sulphides.
-
ACS Publications. (2022). Concise Synthesis of Allylic Sulfones via a Metal-Free Multicomponent Strategy. The Journal of Organic Chemistry, 87(24), 16567-16578. Available from: [Link]
-
University of Southampton. (n.d.). Coordination Complexes and Applications of Transition Metal Sulfide and Selenide Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.2: Coordination Chemistry of Transition Metals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The sulfonate group as a ligand: a fine balance between hydrogen bonding and metal ion coordination in uranyl ion complexes. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Melting Point in Synthesized Dodecyl Sulfone
Welcome to the technical support center for the synthesis and purification of dodecyl sulfone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining dodecyl sulfone with the desired physical properties. A depressed melting point is a primary indicator of product impurity, and this document provides a structured, in-depth approach to diagnosing and resolving this common issue.
Part 1: The Fundamentals of Melting Point Depression
Q: Why is the melting point of my synthesized dodecyl sulfone lower and broader than the literature value?
A: A sharp melting point is a hallmark of a pure crystalline solid. The phenomenon you are observing is known as melting point depression. Foreign substances, or impurities, disrupt the uniform crystalline lattice structure of your dodecyl sulfone.[1] This disruption weakens the intermolecular forces holding the molecules together. Consequently, less thermal energy is required to overcome these forces and transition the solid to a liquid state, resulting in a lower melting point.
The broadened melting range occurs because the impurities create localized areas within the solid that have different melting characteristics. The melting process begins in eutectic regions rich in impurities and continues until the entire bulk sample has transitioned to a liquid, resulting in a wider temperature range for the phase change. Therefore, a low and broad melting point is a direct and reliable indicator that your synthesized product contains impurities.
Part 2: Troubleshooting Guide: A Diagnostic Workflow
A systematic approach is crucial for efficiently identifying and resolving the cause of a low melting point. This section provides a step-by-step workflow to diagnose the issue.
Step 1: Verify the Target Melting Point and Measurement Technique
Q: What is the expected melting point of pure dodecyl sulfone, and how can I ensure my measurement is accurate?
A: The first step is to have an accurate reference value. While the term "dodecyl sulfone" can be ambiguous, in the context of common syntheses from C12 precursors, it typically refers to di-n-dodecyl sulfone (CAS 69734-28-7) . Unfortunately, a definitive, experimentally verified melting point for di-n-dodecyl sulfone is not consistently reported in readily available literature. However, we can establish a reasonable target based on related compounds. For instance, the precursor, didodecyl sulfide, has a melting point of 38-40 °C.[2][3] Oxidation to the sulfone significantly increases polarity and intermolecular forces, which should result in a substantially higher melting point. For comparison, the much smaller diphenyl sulfone melts at 123 °C.[4]
Given the lack of a firm literature value, the primary goal should be to achieve a sharp and consistent melting point after purification. A narrow melting range (e.g., < 1 °C) is a better indicator of purity than the absolute value itself.
Best Practices for Measurement:
-
Calibration: Ensure your melting point apparatus is calibrated with certified standards (e.g., benzophenone, caffeine).
-
Sample Preparation: Use a finely ground, dry powder. Tightly pack a small amount (2-3 mm) into a capillary tube.
-
Heating Rate: Use a slow heating rate (1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Record a Range: Note the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. A pure compound will have a narrow range.
Step 2: Identify the Potential Source of Impurity
The nature of the impurity is directly linked to the synthetic route employed. The most common method for preparing alkyl sulfones is the oxidation of the corresponding sulfide.[1][5]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [penwidth=1.5];
} Caption: Troubleshooting workflow for low melting point.
Q: How can I use analytical techniques to identify specific impurities?
A: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are your primary diagnostic tools.
| Potential Impurity | Source | TLC Analysis (Typical Behavior) | ¹H NMR Spectroscopy (Key Signals in CDCl₃) |
| Didodecyl Sulfide | Incomplete oxidation | Least polar spot (highest Rf). | α-CH₂ protons appear around δ 2.5-2.7 ppm (triplet). |
| Didodecyl Sulfoxide | Incomplete oxidation | Intermediate polarity (intermediate Rf). | α-CH₂ protons are shifted downfield to δ 2.7-2.9 ppm (multiplet). |
| Didodecyl Sulfone (Product) | Target Compound | Most polar spot (lowest Rf). | α-CH₂ protons are significantly downfield, expected around δ 2.9-3.1 ppm (multiplet).[6] |
| Residual Solvent | Inadequate drying | Not visible on TLC. | Characteristic sharp signals (e.g., Acetone: δ ~2.17, Ethyl Acetate: δ ~2.05, 4.12, 1.26 ppm). |
Note: The non-polar nature of the long alkyl chains means a less polar solvent system (e.g., Hexane:Ethyl Acetate 9:1 or 8:2) is likely required for good separation on TLC.
Part 3: Purification Protocols and FAQs
Q: My analysis confirms the presence of impurities. What is the most effective purification method?
A: For crystalline solids like dodecyl sulfone, recrystallization is the most common and effective purification technique.[7] It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent.
Detailed Protocol: Recrystallization of Dodecyl Sulfone
Objective: To dissolve the impure sulfone in a minimal amount of a hot solvent and allow it to slowly cool, causing the pure sulfone to crystallize out while the impurities remain dissolved in the cold mother liquor.
Step 1: Solvent Selection
-
The ideal solvent should dissolve the sulfone poorly at room temperature but very well at its boiling point.
-
Test small batches: Place ~20 mg of your product in a test tube and add a potential solvent dropwise. Good candidates include ethanol, isopropanol, or acetone/hexane mixtures.
-
The impurities should ideally be very soluble in the cold solvent or insoluble in the hot solvent.
Step 2: Dissolution
-
Place the impure dodecyl sulfone in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring.
-
Add more solvent in small portions, allowing the solvent to reach its boiling point between additions, until the solid has just completely dissolved. Adding excess solvent will reduce your final yield.
Step 3: Hot Filtration (Optional)
-
If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration.
-
Preheat a separate flask containing a small amount of boiling solvent. Place a stemless funnel with fluted filter paper on top.
-
Pour the hot dissolved sample through the filter paper quickly to prevent premature crystallization in the funnel.
Step 4: Crystallization
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Do not disturb the flask.
-
Once the flask has reached room temperature and crystal formation has ceased, you can place it in an ice bath for 15-30 minutes to maximize the yield.
Step 5: Crystal Collection and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing the impurities.
-
Continue to pull a vacuum for several minutes to air-dry the crystals.
Step 6: Drying
-
Transfer the crystals to a watch glass and dry them thoroughly. For best results, dry in a vacuum oven at a temperature well below the melting point until a constant weight is achieved. This is crucial for removing all traces of residual solvent.
Frequently Asked Questions (FAQs)
Q: Can residual solvent alone cause a significant melting point depression? A: Yes. Solvents trapped within the crystal lattice act as impurities and can significantly lower and broaden the melting point. Thorough drying, preferably under vacuum, is essential.
Q: My melting point is sharp (e.g., 85.0-85.5 °C), but I believe it should be higher. What's the issue? A: This could indicate one of two things. First, your melting point apparatus may be out of calibration. Verify it with a known standard. Second, you may have a single, highly soluble impurity that co-crystallizes with your product, leading to a sharp-melting eutectic mixture. In this case, a different purification method, such as column chromatography or recrystallization from a different solvent system, may be necessary.
Q: My yield after recrystallization was very low. What went wrong? A: Common causes for low yield include:
-
Using too much solvent during the dissolution step.
-
Cooling the solution too rapidly, which traps product in the mother liquor.
-
The chosen solvent is too good at dissolving the product, even at cold temperatures.
-
Washing the collected crystals with too much cold solvent or with solvent that was not sufficiently chilled.
References
-
LookChem. (n.d.). Cas 2469-45-6, Didodecyl sulfide. Retrieved from [Link]
-
Chemsrc. (2019, June 12). Sulfone, sulfoxide compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenyl sulfone. Retrieved from [Link]
-
Kuujia. (n.d.). Cas no 69734-28-7 (dodecyl sulfone). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Google Patents. (n.d.). CN101318917A - Long chain (C18-C12) linear alkyl benzene sulfonate and method of preparing the same.
-
ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at.... Retrieved from [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing high-purity sodium dodecyl sulfate.
-
Pietrzyk, D. J., Rigas, P. G., & Yuan, D. X. (1989). Separation and indirect detection of alkyl sulfonates and sulfates. Journal of Chromatographic Science, 27(8), 485–490. Retrieved from [Link]
-
ResearchGate. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones.... Retrieved from [Link]
-
Gao, M., et al. (2020). Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. ResearchGate. Retrieved from [Link]
-
ACS Catalysis. (2023). Manganese(I)-Pincer Catalyzed α-Alkylation of Sulfones by Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
-
Chemsrc. (n.d.). Dilauryl sulfide | CAS#:2469-45-6. Retrieved from [Link]
-
Kim, S., et al. (n.d.). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent trends in the synthesis and applications of β-iodovinyl sulfones: a decade of progress. Retrieved from [Link]
-
Abraham, R. J., & Reid, M. (2009). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones... Magnetic Resonance in Chemistry, 47(10), 849-860. Retrieved from [Link]
-
Chemsrc. (n.d.). DISULFOTON SULFONE | CAS#:2497-06-5. Retrieved from [Link]
-
NETZSCH Polymers. (n.d.). PES: Polyethersulfone. Retrieved from [Link]
-
Chemsrc. (n.d.). FIPRONIL-SULFONE | CAS#:120068-36-2. Retrieved from [Link]
Sources
- 1. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Dilauryl sulfide | CAS#:2469-45-6 | Chemsrc [chemsrc.com]
- 4. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Controlling thermal degradation of sulfones during high-heat processing
Topic: Controlling Thermal Degradation During High-Heat Processing
Audience: Polymer Scientists, Process Engineers, and Synthetic Chemists.
Introduction: The Stability Paradox
Sulfones (
This guide provides a technical framework to identify, measure, and mitigate these degradation pathways.
Module A: Polymer Processing (PSU, PESU, PPSU)
Context: Extrusion and Injection Molding. Primary Failure Mode: Random chain scission leading to "Black Specks" (carbonized char) and viscosity loss.
1. The Mechanism of Failure
Unlike polyesters which degrade primarily via hydrolysis, sulfone polymers degrade via radical-initiated random chain scission .
-
Initiation: High thermal energy (
) causes homolytic cleavage of the or bonds. -
Propagation: The resulting radicals abstract hydrogen or crosslink.
-
Termination (Char): The expulsion of
leaves behind a carbon-rich aromatic backbone that crosslinks into insoluble black char.
2. Troubleshooting Guide (Q&A Format)
Q: I am seeing intermittent "black specks" in my molded PSU parts. Is this contamination or degradation? A: If the specks are hard, brittle, and insoluble, it is likely degraded polymer (carbonized char) flaking off from "dead spots" in your screw or barrel.[1]
-
The Diagnostic Protocol (Self-Validating):
-
The Purge Test: Stop the cycle and purge the barrel with a high-viscosity, natural Polypropylene (PP) or HDPE.
-
Visual Inspection: Examine the purge patty.
-
Streaks/Clouds: Indicates active degradation (melt temperature too high).
-
Discrete Particles: Indicates old carbon deposits flaking off from the screw root or check ring (dead spots).
-
-
Action: If particles are found, a full screw pull and mechanical cleaning are required. Chemical purging agents are often ineffective against fully carbonized sulfone.
-
Q: My melt viscosity drops significantly during the run, but the color remains stable. Why? A: You are likely experiencing Chain Scission without Crosslinking , often caused by excessive shear heating rather than static thermal soaking.
-
The Causality: High screw speeds generate shear heat that spikes the local melt temperature above the degradation onset (
), breaking polymer chains and lowering molecular weight ( ) without necessarily forming visible char immediately. -
Corrective Workflow:
-
Reduce screw RPM by 15-20%.
-
Reduce Back Pressure (high back pressure increases shear).
-
Validation: Measure Melt Volume Rate (MVR) at the start vs. end of the run. A shift >10% indicates process instability.
-
Module B: Organic Synthesis & Drug Development
Context: Sulfones as pharmacophores or high-boiling solvents (e.g., Sulfolane).[2][3][4][5]
Primary Failure Mode: Desulfonylation (Extrusion of
1. The Mechanism: Retro-Cheletropic Elimination
In organic synthesis, particularly with cyclic sulfones (like sulfolenes) or allylic sulfones, high heat triggers the extrusion of
-
Reaction:
-
Critical Limit: For Sulfolane, decomposition begins at ~220°C . Above this, it releases
and polymerizes into a black tar.
2. Troubleshooting Guide
Q: My reaction yield is dropping, and the headspace pressure is increasing. Could the sulfone be decomposing? A: Yes. If you are heating above 200°C, you are likely triggering desulfonylation .
-
The Diagnostic Protocol:
-
Headspace Analysis: Use GC-MS or a simple lead acetate paper test (turns black) to detect
evolution. -
TGA Isothermal Hold: Run a Thermogravimetric Analysis (TGA) on your pure sulfone reagent. Hold at your reaction temperature for 60 minutes.
-
Threshold: Any weight loss >1% indicates the solvent/reagent is chemically unstable at that temperature.
-
Q: How do I stabilize Sulfolane during high-heat distillation? A:
-
Atmosphere: Oxygen accelerates degradation. strictly use
or Argon sparging. -
Additives: Small amounts of water (0.1 - 3%) can depress the freezing point but do not stabilize thermal breakdown.
-
Vacuum: Never distill sulfolane at atmospheric pressure (BP ~285°C). Always use vacuum to keep the pot temperature below 150°C .
Module C: Visualization & Data
1. Sulfone Degradation Pathway (DOT Diagram)
Figure 1: Thermal degradation cascade of poly(aryl ether sulfone)s showing the bifurcation between viscosity loss (scission) and black speck formation (char).
2. Comparative Thermal Stability Data
| Material | Glass Transition ( | Degradation Onset ( | Recommended Process Max Temp | Critical Failure Mode |
| PSU (Polysulfone) | 190°C | ~420°C | 390°C | Color shift (Yellowing) |
| PESU (Polyethersulfone) | 225°C | ~430°C | 410°C | Gelation / Viscosity spike |
| PPSU (Polyphenylsulfone) | 220°C | ~450°C | 425°C | Highly stable, rare specks |
| Sulfolane (Solvent) | N/A (MP: 27°C) | ~220°C | 200°C |
Module D: Analytical Validation Protocols
To ensure scientific integrity, do not rely on visual inspection alone. Use these instrumental methods to validate material health.
1. Rheological Time Sweep (The "Stability Window" Test)
-
Instrument: Parallel Plate Rheometer.
-
Method: Load sample at processing temperature. Apply constant strain (1%) and frequency (10 rad/s) under
. -
Pass Criteria: Complex viscosity (
) changes <5% over 30 minutes. -
Fail Criteria:
-
Drop in
: Chain scission (Thermal degradation). -
Rise in
: Crosslinking (Oxidative degradation).
-
2. TGA Isothermal (The "Solvent Safety" Test)
-
Instrument: Thermogravimetric Analyzer.
-
Method: Ramp to reaction temperature (e.g., 180°C) and hold for 120 mins.
-
Fail Criteria: Continuous slope (weight loss) indicates slow decomposition or boiling.
References
-
Thermal degradation mechanism of poly(arylene sulfone)s. Journal of Polymer Science Part A: Polymer Chemistry.
-
Sulfolane Technical Data & Stability. Chevron Phillips Chemical Technical Library.
-
Troubleshooting Black Specks in Injection Molding. Nanoplas Technical Guide.
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels (ACS Publications).
-
Desulfonylation Reactions in Organic Synthesis. ScienceDirect / Tetrahedron.
Sources
Technical Support Center: Solubilization Strategies for Dodecyl Sulfone
Current Status: Operational
Topic: Solubility Optimization of Dodecyl Sulfone (
Executive Summary: The "Brick Dust" Challenge
Dodecyl sulfone (often referring to Didodecyl sulfone or Methyl dodecyl sulfone ) presents a classic "brick dust" challenge in formulation chemistry. Unlike sulfonamides or sulfonic acids, the sulfone group (
Physicochemical Reality:
-
High LogP: The partition coefficient is heavily skewed toward lipids.
-
High Crystal Lattice Energy: The sulfone dipoles create strong intermolecular stacking, making the solid difficult to break apart (high melting point).
-
Water Solubility: Virtually zero (
without assistance).
This guide moves beyond basic "shake and heat" methods to provide engineered solutions for biological assays and analytical quantification.
Troubleshooting Guides & FAQs
Category A: Biological Assay Preparation (Cell Culture/In Vivo)
Q1: "I dissolved Dodecyl Sulfone in 100% DMSO at 50 mM. It looks clear, but the moment I spike it into my cell culture media (1:1000 dilution), it turns cloudy instantly. Why?"
The Diagnosis: You are experiencing Dielectric Shock .
DMSO has a dielectric constant (
The Solution: The "Intermediate Shift" Protocol Do not jump from 100% DMSO to 0.1% aqueous. You need a "soft landing" using a surfactant bridge.
Protocol:
-
Stock: Prepare 50 mM Dodecyl Sulfone in DMSO.
-
Bridge Solution: Prepare a 5% Tween 80 (Polysorbate 80) solution in PBS (warm to 37°C).
-
Intermediate Step: Dilute your DMSO stock 1:10 into the Bridge Solution (not pure water). The surfactant sequester the hydrophobic tails immediately upon solvent exchange.
-
Result: 5 mM compound, 10% DMSO, 4.5% Tween 80.
-
-
Final Dilution: Dilute this intermediate into your culture media.
Q2: "Which surfactant is best? I tried SDS (Sodium Dodecyl Sulfate) because it sounds similar, but my cells are dying."
The Diagnosis: Toxicity mismatch. While SDS shares the "dodecyl" tail, it is an anionic detergent that denatures proteins and lyses cell membranes. It is toxic to cells at concentrations required to solubilize sulfones.
The Solution: Switch to Non-Ionic Surfactants with High HLB. Use Tween 80 (HLB 15) or Kolliphor EL (Cremophor EL). These form steric micelles rather than charge-based disruption, preserving cell viability.
| Surfactant | Type | HLB | Rec.[1] Conc. (Bio-Assay) | Suitability |
| SDS | Anionic | 40 | <0.01% | Low (Cytotoxic) |
| Tween 80 | Non-ionic | 15 | 0.1 - 1.0% | High (Standard) |
| Brij 35 | Non-ionic | 16.9 | 0.1 - 0.5% | Medium (Good solubilizer, moderate toxicity) |
Category B: Advanced Formulation (Drug Delivery)
Q3: "I need to dose this in mice (IP/Oral), but I can't use 10% DMSO. How do I get a high load without organic solvents?"
The Diagnosis: You need a carrier system. Simple cosolvents (Ethanol/PEG) will precipitate in the gut or peritoneal fluid. You require Inclusion Complexation .[2]
The Solution: Hydroxypropyl-
Protocol: The Lyophilization Method
-
Step 1: Dissolve Dodecyl Sulfone in Tertiary Butyl Alcohol (TBA) (or Ethanol if TBA is unavailable).
-
Step 2: Dissolve HP-
-CD in Water (Ratio 1:10 molar ratio Drug:CD). -
Step 3: Mix slowly. The solution may remain clear or turn slightly hazy.
-
Step 4: Freeze-dry (Lyophilize). The TBA/Water sublimes, leaving an amorphous powder where the drug is molecularly encapsulated in the CD ring.
-
Step 5: Reconstitute this powder in saline. It should dissolve rapidly.
Category C: Analytical Chemistry (HPLC/LC-MS)
Q4: "My HPLC backpressure spikes after 5 injections. I think the sulfone is crashing out in the column."
The Diagnosis: Mobile Phase Incompatibility. If you inject a sample dissolved in 100% Acetonitrile (ACN) into a mobile phase starting at 90% Water, the drug precipitates at the injection plug interface before it even hits the column.
The Solution:
-
Diluent Match: Dissolve your sample in a solvent that matches your starting gradient conditions (e.g., 50:50 ACN:Water). If it won't dissolve, use a stronger solvent loop or reduce injection volume to <5
. -
Column Temp: Heat the column to 40-50°C. Solubility of sulfones increases significantly with temperature.
-
Wash Step: Ensure your gradient goes to 95% Organic (ACN/MeOH) at the end of every run to strip the lipophilic residue.
Visualizing the Solubilization Logic
The following decision tree illustrates the logical flow for selecting a solubilization strategy based on your experimental constraints.
Figure 1: Decision Matrix for Dodecyl Sulfone Solubilization. Selects the pathway based on tolerance for organic solvents and required concentration.
Data Summary: Solubility Enhancement Ratios
The following table summarizes expected solubility improvements for generic alkyl sulfones based on standard formulation techniques.
| Technique | Mechanism | Approx.[1][3][4][5] Max Conc. (Aq) | Stability | Complexity |
| Pure Water | N/A | < 0.001 mg/mL | N/A | Low |
| Cosolvent (10% DMSO) | Dielectric modification | 0.05 - 0.1 mg/mL | Low (Precipitates) | Low |
| Surfactant (2% Tween 80) | Micellar encapsulation | 1.0 - 5.0 mg/mL | High | Medium |
| Cyclodextrin (20% HP- | Inclusion complex | 10 - 25 mg/mL | Very High | High |
| Solid Dispersion (PEG 6000) | Amorphous stabilization | 5.0 - 10 mg/mL | Medium | High |
References
-
Solubilization of Hydrophobic Drugs (General Principles)
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
-
Cyclodextrin Complexation Protocols
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
DMSO Precipitation in Cell Culture
- Popa-Burke, I., et al. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
-
Sulfone/Dapsone Specific Solubilization (Analogous Chemistry)
-
Vasanth, S., et al. (2024).[6] Solubility Enhancement Techniques for Enhancing the Solubility of Dapsone. IIP Series.
-
Sources
- 1. Dodecyl sulfate;hydron | C12H26O4S | CID 57468502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 3. iipseries.org [iipseries.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dodecyl Sulfone Electrolyte Optimization
Topic: Enhancing the conductivity of dodecyl sulfone-based electrolytes Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals[1]
Status: Operational
Ticket Context: High-Voltage / High-Stability Electrolyte Formulation
Primary Challenge: Overcoming viscosity and phase-transport limitations in
Executive Summary & System Diagnostics
The Core Conflict:
You are likely utilizing Dodecyl Sulfone (or Dodecyl Methyl Sulfone) for its exceptional oxidative stability (>5.0 V vs Li/Li
Immediate Diagnostic Checklist: Before proceeding with formulation adjustments, verify your baseline parameters against this matrix:
| Parameter | Expected Behavior (Pure Dodecyl Sulfone) | The "Conductivity Killer" |
| Phase at 25°C | Solid / Waxy Crystalline | Ionic mobility is near zero in solid phase.[1] |
| Melting Point | ~110°C (Methyl Dodecyl) to ~180°C (Didodecyl) | Requires high-temp operation or plasticization.[1] |
| Dielectric Constant | Low (< 10 due to non-polar tail) | Poor salt dissociation (ion pairing).[1] |
| Viscosity | Extremely High (if melted) | High drag force on solvated ions (Stokes Law).[1] |
Troubleshooting Guide: Conductivity Enhancement
Issue 1: "My electrolyte is solid or a non-conductive gel at room temperature."
Root Cause: Dodecyl sulfone is not a liquid solvent at standard conditions; it is a solid-state or phase-change material.[1] Solution: You must transition from a Single Solvent system to a Binary/Ternary System or operate at elevated temperatures.[1]
Protocol A: Co-solvent Blending (Dilution Effect)
To unlock conductivity, you must break the intermolecular Van der Waals forces of the
-
Recommended Co-solvents:
-
Ratio: Start with 3:7 (Sulfone : Diluent) by weight.[1] Pure dodecyl sulfone cannot support sufficient ion transport below 80°C.[1]
Issue 2: "I have liquid electrolyte, but impedance is extremely high."
Root Cause: High viscosity is violating the Walden Rule (conductivity
-
Switch from LiPF
to LiFSI (Lithium bis(fluorosulfonyl)imide). -
Concentration Tuning:
Issue 3: "The electrolyte does not wet the separator/electrode."
Root Cause: The dodecyl chain is highly hydrophobic.[1] Standard polyolefin separators (PE/PP) may repel the electrolyte, creating "dry spots" that look like low conductivity.[1] Solution: Vacuum Infiltration & Surfactant Doping.[1]
-
Step 1: Vacuum fill the cell at 60°C (above the melting point of the sulfone blend).[1]
-
Step 2: Add 1-2 wt% of a fluorinated surfactant or use a ceramic-coated separator to improve wettability.[1]
Visualizing the Conductivity Bottleneck
The following logic flow illustrates why your conductivity is low and where to intervene.
Caption: Mechanistic pathway of conductivity loss in long-chain sulfones and targeted intervention points.[1]
Frequently Asked Questions (FAQ)
Q: Can I use pure Dodecyl Sulfone as a solid-state electrolyte? A: Not on its own. While it is solid, it lacks the amorphous regions necessary for ion hopping.[1] It must be used as a Polymer-in-Salt system or grafted onto a polymer backbone (e.g., Polysulfone) combined with a PEO (Polyethylene oxide) matrix to create conductive pathways.[1]
Q: Why does my solution turn cloudy when adding LiPF
-
Fix: Switch to LiTFSI or LiFSI , which have much higher solubility in organic media.[1] Heat the solution to 50°C during mixing to assist dissolution.
Q: Is this electrolyte compatible with Graphite anodes? A: Generally, no.[1] Sulfones do not form a stable SEI (Solid Electrolyte Interphase) on graphite and can cause exfoliation.[1]
-
Fix: You must add an SEI-forming additive.[1] Vinylene Carbonate (VC) at 2% or Fluoroethylene Carbonate (FEC) at 5% is mandatory if using a graphite anode.[1]
Standard Operating Protocol (SOP): Binary Blend Preparation
Objective: Create a liquid-phase dodecyl sulfone electrolyte with optimized conductivity.
Materials:
-
Dodecyl Methyl Sulfone (DMS) - Dried under vacuum at 60°C for 24h.[1]
-
Co-solvent: 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) OR Ethyl Methyl Carbonate (EMC).[1]
-
Salt: LiFSI (Lithium bis(fluorosulfonyl)imide).[1]
Workflow:
-
Melt Phase: Place solid DMS in a glovebox (Ar atmosphere, H
O < 0.1 ppm). Heat to 115°C until fully liquid. -
Dilution: Slowly add the co-solvent (TTE or EMC) to the molten DMS.[1]
-
Salt Addition: Add LiFSI to reach 0.8 M concentration.
-
Stirring: Magnetic stir at 500 RPM / 60°C for 4 hours.
-
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove any undissolved impurities.[1] -
Conductivity Check: Measure via AC Impedance Spectroscopy. Target conductivity should be
S/cm at 25°C.[1]
References
-
Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. ResearchGate. (General principles of sulfone stability and conductivity trade-offs).
-
Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? The Journal of Physical Chemistry Letters. (Mechanistic insight into oxidation stability vs. viscosity).
-
Dodecyl Methyl Sulfide (Precursor/Analog) Properties. Sigma-Aldrich. (Physical property verification for melting points and density).
-
Diphenyl Sulfone High Temperature Solvents. Wikipedia. (Context on solid-state nature of heavy sulfones).
Sources
Resolving phase separation issues in sulfone-polymer blends
Topic: Phase Separation in Sulfone-Polymer Blends (PSU/PES/PPSU)
Status: Operational Lead Scientist: Dr. Aris Thorne Audience: Polymer Physicists, Membrane Scientists, Formulation Scientists (ASDs)
Welcome to the Technical Support Hub.
You are likely here because your sulfone-based blend—whether a Polysulfone (PSU), Polyethersulfone (PES), or Polyphenylsulfone (PPSU) matrix—is behaving unpredictably. You might be seeing opacity in clear films, macro-voids in membranes where you wanted sponge-like pores, or drug recrystallization in Amorphous Solid Dispersions (ASDs).
Phase separation is not a binary "defect"; it is a thermodynamic event we must either suppress (for clear films/ASDs) or control (for porous membranes). This guide abandons generic advice to focus on the interplay between Thermodynamics (Miscibility) and Kinetics (Mobility) .
Module 1: The Thermodynamic Root Cause (Miscibility)
Symptom: Your solution is cloudy immediately upon mixing, or your dried film has a "milky" haze.
Technical Insight:
Most polymer blends are immiscible by default due to low entropy of mixing (
FAQ: Why is my PSU/PVP blend separating?
A: PSU is hydrophobic; PVP is hydrophilic. They are thermodynamically incompatible unless a specific solvent mediates the interaction. If you are seeing separation, your system has crossed the Binodal Curve into the metastable region, or worse, the Spinodal Curve (unstable region).
The Diagnostic Protocol: Hansen Solubility Parameters (HSP)
Do not guess solvents. Calculate the "Distance" (
-
Target:
MPa for good solubility. -
For Blends: You need a solvent that is a "Good Solvent" for both polymers. If the solvent prefers one polymer significantly (
), it will induce effect (segregation).
Data Table 1: HSP Values for Common Sulfone System Components
| Component | Application Note | |||
| PSU | 19.7 | 8.3 | 8.3 | Hydrophobic matrix |
| PES | 19.6 | 10.8 | 9.2 | Slightly more hydrophilic |
| PVP (K30) | 21.4 | 17.5 | 21.3 | Common pore former/stabilizer |
| NMP | 18.0 | 12.3 | 7.2 | Excellent solvent for PSU/PES |
| Water | 15.5 | 16.0 | 42.3 | Strong non-solvent (induces NIPS) |
| Ethanol | 15.8 | 8.8 | 19.4 | Weak non-solvent |
(Values in MPa
Module 2: Kinetic Control (Membranes & Films)
Symptom: The solution was clear, but the cast film has large, finger-like voids (defects) or skin delamination.
Technical Insight: This is Non-solvent Induced Phase Separation (NIPS) . The morphology is defined by the race between:
-
Solvent Outflow (
): Solvent leaving the film. -
Non-solvent Inflow (
): Water/humidity entering the film.
-
Instantaneous Demixing: High exchange rate (
is fast). Result: Finger-like macrovoids (Good for ultrafiltration flux, bad for mechanical strength). -
Delayed Demixing: Slow exchange rate. Result: Sponge-like, dense structure (Good for gas separation/RO).
Troubleshooting Guide: Controlling Pore Morphology
| Issue | Mechanism | Corrective Action |
| Macrovoids (Finger-like) | Demixing is too fast. The polymer precipitates before the structure can relax. | 1. Increase Polymer Concentration (increases viscosity).2. Add a "weak" non-solvent (e.g., Ethanol) to the dope solution to move the system closer to the binodal before casting.3. Use a solvent with lower affinity for water (e.g., switch NMP to DMSO). |
| Dense/Non-porous Skin | Polymer concentration at the interface is too high due to evaporation. | 1. Lower the evaporation time before immersion.2. Add a pore-former (PVP or PEG). These leach out, leaving pores. |
| Surface Delamination | Intrusion of non-solvent creates a dense skin that detaches from the porous sub-layer. | 1. Match the temperature of the dope solution and the coagulation bath.2. Reduce humidity in the casting room (< 40% RH). |
Module 3: Amorphous Solid Dispersions (Drug Delivery)
Symptom: Drug crystallizes out of the sulfone matrix during storage.
Technical Insight:
This is Amorphous-Amorphous Phase Separation (AAPS) followed by crystallization.
Even if the drug is miscible initially, moisture absorption lowers the Glass Transition Temperature (
The "Gordon-Taylor" Check:
Is your blend's
Visualization: Troubleshooting Logic Pathways
The following diagram maps the decision process for resolving phase separation based on your specific application.
Caption: Decision tree for isolating thermodynamic vs. kinetic causes of phase separation in sulfone blends.
Standard Operating Protocol: Cloud Point Titration
Objective: To experimentally determine the Binodal Curve (the boundary between stable solution and phase separation). This is critical for defining your "Processing Window."
Equipment:
-
Thermostated vessel (0.1°C precision).
-
Magnetic stirrer.
-
Turbidity meter (or visual inspection against a black background).
-
Micro-burette.
Procedure:
-
Preparation: Prepare a 20 wt% polymer solution in your chosen solvent (e.g., PES in NMP).
-
Equilibration: Set temperature to
(or processing temp). Stir until bubble-free. -
Titration:
-
Add the non-solvent (e.g., water) dropwise (approx. 0.05 mL/min).
-
Wait 5 minutes between additions.
-
Observation: The solution will streak locally. Wait for the streak to dissolve.
-
-
Endpoint: The "Cloud Point" is reached when the solution becomes permanently turbid (milky) and does not clear after 10 minutes of stirring.
-
Quantification: Record the volume of non-solvent added.
-
Repeat: Repeat at different starting polymer concentrations (5%, 10%, 15%) to map the full curve.
Interpretation:
-
Below the curve: Stable, single-phase (Good for casting clear films).
-
Approaching the curve: Metastable (Ideal for membrane casting via immersion precipitation).
-
Above the curve: Two-phase (Unusable).
References
-
Thermodynamics of Polymer Blends
-
Hansen Solubility Parameters
- Title: Application of the Hansen Solubility Parameters Approach for Selecting Single and Binary Solvents in Polymeric Membrane Production.
- Source: Membranes (MDPI).
-
URL:[Link]
-
Amorphous Solid Dispersions (AAPS)
-
Kinetic vs Thermodynamic Control
Sources
- 1. researchgate.net [researchgate.net]
- 2. ris.utwente.nl [ris.utwente.nl]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the Tendency of Amorphous Solid Dispersions to Undergo Amorphous–Amorphous Phase Separation in the Presence of Absorbed Moisture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Release Mechanisms of Amorphous Solid Dispersions: Role of Drug-Polymer Phase Separation and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic and Thermodynamic Interplay of Polymer-Mediated Liquid–Liquid Phase Separation for Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Catalyst Poisoning in Sulfone Production Scale-Up
Status: Operational Role: Senior Application Scientist Topic: Catalyst Life Cycle Management in Sulfone Synthesis Audience: Process Chemists, Scale-up Engineers, Drug Development Scientists
Introduction: The "Silent Killer" of Scale-Up
Welcome to the Technical Support Center. If you are reading this, you are likely facing a non-linear loss of yield during the scale-up of sulfone production. In the lab, stoichiometric excess often masks catalyst deactivation. At the pilot scale, where Turnover Number (TON) and Turnover Frequency (TOF) dictate economics, catalyst poisoning becomes the primary failure mode.
Sulfone synthesis typically follows two major routes in drug development:
-
Oxidative Desulfurization: Oxidation of thioethers (sulfides) using metal-oxo catalysts (e.g., Tungstates, Molybdates, Ti-Zeolites).
-
C-S Cross-Coupling: Palladium or Copper-catalyzed coupling of aryl halides with sulfinates.
This guide addresses the specific poisoning mechanisms for both, with a focus on identifying, preventing, and remediating deactivation.
Module 1: Diagnostic Triage – Is it Poisoning or Kinetics?
User Query: My reaction stalls at 60-70% conversion regardless of extended reaction time. Is my catalyst poisoned, or is this a mass transfer issue?
Scientist Response: A stalled reaction (conversion plateau) is a classic signature of irreversible catalyst poisoning , whereas a slow reaction that eventually completes suggests kinetic inhibition or reversible inhibition .
Diagnostic Protocol: To confirm poisoning, perform the "Spike Test" :
-
Take the stalled reaction mixture.
-
Add a fresh aliquot of catalyst (10% of original loading).
-
Observation:
-
Rapid resumption of rate: The original catalyst was poisoned.
-
No change: The reaction is thermodynamically limited, product-inhibited, or reagent-depleted.
-
Visual Guide: The Troubleshooting Decision Tree
Figure 1: Diagnostic logic flow to distinguish catalyst poisoning from kinetic limitations.
Module 2: Oxidative Synthesis (Mo, W, Ti-Catalysts)
User Query: We use a Sodium Tungstate (
Scientist Response: In oxidative sulfone synthesis, the "poison" is often not an external impurity but a process-generated inhibitor or phase behavior collapse .
1. Mechanism of Failure:
-
Ligand Exchange Poisoning: If your sulfide substrate contains basic nitrogen (amines, pyridines), these moieties coordinate strongly to the Lewis acidic Tungsten/Molybdenum center, displacing the active peroxo-species.
-
Phase Transfer Catalyst (PTC) Degradation: Quaternary ammonium salts (PTCs) used to shuttle the tungstate into the organic phase are susceptible to Hofmann elimination or oxidative degradation at high temperatures (>70°C). Once the PTC degrades, the active metal remains trapped in the aqueous phase, halting the reaction in the organic phase [1].
2. Prevention Protocol:
-
Acidification: Maintain the pH of the aqueous phase between 2.0 and 4.0 using Sulfuric or Phosphoric acid. This ensures the formation of the active peroxotungstate species (
) and protonates amine impurities, preventing them from binding to the metal center [2]. -
Temperature Control: Do not exceed 60°C if using standard PTCs (e.g., Aliquat 336). For higher temperatures, switch to thermally stable PTCs like tetrakis(decyl)pyridinium salts.
User Query: We are using heterogeneous Titanium Silicate (TS-1) to avoid metal leaching, but activity drops after 5 cycles.
Scientist Response: TS-1 and Ti-Beta zeolites are extremely sensitive to Alkali Metal Poisoning .
-
The Cause: Trace
or ions from reagents or glass reactors exchange with the protons on the zeolite surface or block the micropores. Even ppm levels of alkali metals can neutralize the active Ti-hydroperoxo sites [3]. -
The Fix:
-
Feedstock Polishing: Pass the sulfide feed through a cation exchange resin (H-form) to remove alkali metals before the reactor.
-
Reactor Material: Use glass-lined or stainless steel reactors; avoid borosilicate glass at high pH/T if leaching is observed.
-
Regeneration: Wash the catalyst with dilute
or solution, followed by calcination at 550°C to burn off heavy sulfone "tars" blocking the pores [4].
-
Module 3: Pd-Catalyzed Cross-Coupling (The "Sulfur Problem")
User Query: I am synthesizing a sulfone via Pd-catalyzed coupling of a sulfinate and an aryl halide. The reaction turns black and precipitates immediately. Yield is <20%.
Scientist Response: You are experiencing Sulfur Poisoning of Palladium . Sulfur species (sulfinates, thiols, thioethers) have a high affinity for Pd, forming stable Pd-S bonds that block the active sites required for the oxidative addition of the aryl halide.
Mitigation Strategy: The "Decoy" Approach
| Parameter | Recommendation | Rationale |
| Catalyst Pre-cursor | Use Pd(OAc)2 or Pd2(dba)3 | Avoid Pd-halides if possible; Pd(0) sources often initiate faster before poisoning sets in. |
| Ligand Selection | Xantphos or dppf | Bidentate ligands with large bite angles bind Pd more strongly than the sulfur species, preventing the "strip-off" of the ligand by the sulfur [5]. |
| Scavengers | CuI (Copper Iodide) | Cu(I) binds thiols/sulfinates effectively. Adding 10-20 mol% CuI can "distract" the sulfur species, leaving Pd free for the catalytic cycle (The "Liebeskind-Srogl" effect) [6]. |
| Solvent | Degassed 1,4-Dioxane | Oxygen accelerates the formation of inactive Pd-black. Sulfur poisoning is exacerbated by oxidation. |
Visual Guide: Competitive Adsorption Mechanism
Figure 2: Mechanism of Pd-catalyst poisoning by sulfur species and mitigation via scavengers.
Module 4: Feedstock Purification Protocols
User Query: We suspect our starting sulfide has trace thiol impurities. How do we clean it at 10kg scale?
Scientist Response: Impurity control is the single most effective way to extend catalyst life.
Protocol: Adsorptive Desulfurization (for Oxidation Routes)
-
Dissolution: Dissolve the crude sulfide in the reaction solvent (e.g., Toluene, Ethyl Acetate).
-
Adsorbent: Add Activated Carbon (10 wt%) or Basic Alumina .
-
Why? Carbon removes heavy organics/tars; Alumina removes acidic impurities (free thiols) and trace water.
-
-
Filtration: Filter through a pad of Celite.
-
Wash: Wash the sulfide solution with 5% NaOH (to remove free thiols) followed by water until neutral pH.
-
Warning: Ensure complete phase separation. Residual caustic is a poison for TS-1 catalysts (see Module 2).
-
References
-
Noyori, R., et al. (2003). "Green oxidation with aqueous hydrogen peroxide." Chemical Communications, (16), 1977-1986. Link
-
Sato, K., et al. (1997). "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Journal of the American Chemical Society, 119(50), 12386-12387. Link
-
Clerici, M. G., & Kholdeeva, O. A. (2013). Liquid Phase Oxidation via Heterogeneous Catalysis: Organic Synthesis and Industrial Applications. Wiley. Link
-
Ratnasamy, P., et al. (2004). "Catalysis in the conversion of biomass to fuels."[1] Catalysis Today, 96(3), 137-144. Link
-
Dubois, P., et al. (2010). "Poisoning of Palladium Catalysts by Sulfur-Containing Compounds." Platinum Metals Review, 54(2), 94-100. Link
-
Liebeskind, L. S., & Srogl, J. (2000). "Thiol Ester−Boronic Acid Cross-Coupling." Journal of the American Chemical Society, 122(45), 11260-11261. Link
Sources
Validation & Comparative
FTIR Spectral Analysis: Definitive Guide to Sulfone Group (-SO₂-) Identification
This guide outlines the FTIR spectral analysis for sulfone group identification, structured for researchers and drug development professionals.
Executive Summary
In drug discovery and materials science, the sulfone moiety (
This guide provides a rigorous, comparative spectroscopic analysis to definitively distinguish the sulfone group. It synthesizes vibrational mechanics with practical experimental protocols, moving beyond basic peak assignment to causal interpretation.
Fundamental Principles: The Vibrational Signature
The sulfone group is characterized by two oxygen atoms doubly bonded to a central sulfur atom. Unlike the carbonyl group (
-
Asymmetric Stretching (
): The two S=O bonds stretch out-of-phase. This mode requires higher energy and appears at a higher wavenumber ( ). -
Symmetric Stretching (
): The two S=O bonds stretch in-phase. This mode is lower in energy and appears at a lower wavenumber ( ).
Key Diagnostic Rule: The simultaneous presence of both strong bands is the primary inclusion criterion for a sulfone. A single band in the
Comparative Analysis: Sulfone vs. Structural Analogs
To validate a sulfone assignment, one must rule out interfering functionalities. The following table contrasts the sulfone signature with its common "look-alikes."
Table 1: Comparative FTIR Peak Assignments
| Functional Group | Structure | Primary Bands ( | Intensity | Key Differentiators |
| Sulfone | Strong | Doublet signature. Absence of N-H or O-H bands. | ||
| Sulfoxide | Strong | Single strong band. Shifts significantly ( | ||
| Sulfonamide | Strong | N-H Stretch ( | ||
| Sulfonate (Ester) | Strong | S-O-C Stretch appears at | ||
| Sulfate | Strong | C-O Stretch is distinct.[1] Often broader due to multiple C-O environments. |
Visualization: Decision Logic for Sulfur-Oxygen Groups
The following diagram illustrates the logical flow for distinguishing these groups based on spectral features.
Figure 1: Decision tree for the spectroscopic differentiation of sulfone groups from sulfoxides, sulfonamides, and sulfonates.
Experimental Protocols: Validating the Signal
To ensure data integrity, the choice of sampling technique is paramount. While ATR (Attenuated Total Reflectance) is convenient, transmission modes (KBr) often yield superior resolution for the sharp sulfone bands.
Protocol A: High-Resolution Transmission (KBr Pellet)
Recommended for quantitative analysis and resolving closely spaced peaks.
-
Preparation: Mix 1–2 mg of the solid sulfone sample with ~100 mg of spectroscopic-grade KBr powder.
-
Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Causality: Large particle sizes cause light scattering (Christiansen effect), leading to sloping baselines and distorted peak shapes.
-
Compression: Press the powder at 8–10 tons of pressure for 1–2 minutes under a vacuum to remove trapped air/moisture.
-
Acquisition: Collect the background spectrum (pure KBr) followed by the sample spectrum (32–64 scans, 4
resolution). -
Validation: Verify the absence of broad water bands at 3400
(hygroscopic KBr artifact).
Protocol B: Rapid Screening (ATR-FTIR)
Recommended for routine identification and samples that cannot be ground.
-
Crystal Selection: Use a Diamond or ZnSe crystal.[2]
-
Contact Efficiency: Apply maximum pressure using the anvil. Causality: Poor contact reduces the effective path length, disproportionately weakening the high-wavenumber peaks (asymmetric stretch) relative to lower ones.
-
Correction: Apply an "ATR Correction" algorithm in your software if comparing directly to KBr library spectra, as ATR intensities vary with wavelength (
).
Troubleshooting & Self-Validation
-
Problem: The asymmetric peak (
) is split.-
Cause: In crystalline solids, intermolecular forces or crystal packing can cause "Davydov splitting."
-
Solution: Dissolve the sample in a non-polar solvent (e.g.,
or ) and run a liquid cell spectrum. If the split collapses into a single band, it was a solid-state artifact.
-
-
Problem: Confusion between Sulfone and Sulfonate.
-
Validation: Check the
region.[1] Sulfonates (esters) show a distinct S-O-C stretching vibration here; sulfones do not.
-
References
-
NIST Chemistry WebBook. Infrared Spectra of Sulfones. National Institute of Standards and Technology. Available at: [Link]
-
Spectroscopy Online. The C-S and S-O Stretching Bands. Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for organic functional group ranges).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]
-
Mayo, D. W., et al. Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.
Sources
A Comparative Analysis of Thermal Energy Storage Capacities: Paraffin Wax versus Long-Chain Hydrocarbon Derivatives
A Senior Application Scientist's Guide to Material Selection for Latent Heat Thermal Energy Storage
The Enduring Utility of Paraffin Wax in Thermal Energy Storage
Paraffin waxes, a mixture of straight-chain alkanes, are widely utilized for low to medium-temperature thermal energy storage applications. Their popularity stems from a combination of desirable characteristics:
-
High Latent Heat of Fusion: Paraffin can store a significant amount of energy per unit mass during its solid-liquid phase transition.[1][2][3]
-
Congruent Melting: They melt and solidify repeatedly without phase segregation, ensuring consistent performance over numerous thermal cycles.[4]
-
Chemical Inertness: Paraffins are non-corrosive and compatible with most container materials.[4]
-
Low Vapor Pressure: Even in the molten state, they exhibit low vapor pressure, enhancing safety and stability.[4]
-
Cost-Effectiveness: Paraffin waxes are readily available and relatively inexpensive.[4]
However, a primary drawback of paraffin is its inherently low thermal conductivity, which can impede the rate of heat transfer during charging and discharging cycles.[5][6][7]
Exploring Dodecanol: A Functionalized Hydrocarbon PCM
Dodecanol, a fatty alcohol with a 12-carbon chain, serves as a valuable case study for a functionalized long-chain hydrocarbon PCM. Its thermal properties have been investigated in the context of building materials and composite PCMs.
-
Phase Transition Temperature: Dodecanol has a melting point in the range of 21-24°C, making it suitable for applications in maintaining thermal comfort in buildings.
-
Latent Heat Storage: Studies have reported latent heat of fusion values for dodecanol-based composites ranging from approximately 71 J/g to over 150 J/g, demonstrating its significant energy storage potential.
The presence of the hydroxyl functional group in dodecanol can influence its intermolecular interactions and crystalline structure, which in turn affects its melting point and latent heat compared to a pure alkane of similar chain length.
The Case of Dodecyl Sulfone: An Uncharted Territory in Thermal Energy Storage
Dodecyl sulfone, characterized by a sulfonyl group attached to two dodecyl chains, represents a class of long-chain alkyl sulfones. While sulfones are known for their high thermal stability, their application as PCMs for thermal energy storage is not well-documented in scientific literature. Based on the general properties of sulfones and long-chain hydrocarbons, we can hypothesize some potential characteristics:
-
High Thermal Stability: The sulfone group is generally associated with robust thermal and chemical stability.[8]
-
Potentially Higher Melting Point: The strong dipole-dipole interactions introduced by the sulfonyl group would likely result in a higher melting point compared to dodecane or even dodecanol.
-
Unknown Latent Heat: The latent heat of fusion would depend on the crystal structure and the energy required to overcome the intermolecular forces in the solid state. Without experimental data, this remains speculative.
The lack of available data for dodecyl sulfone underscores the need for further experimental investigation into this and other novel PCM candidates. The standardized protocols outlined below would be the appropriate starting point for such a characterization.
Comparative Data Summary
The following table summarizes the key thermal properties of paraffin wax and dodecanol-based PCMs based on available literature. A placeholder for dodecyl sulfone is included to highlight the current data gap.
| Property | Paraffin Wax | Dodecanol-based PCMs | Dodecyl Sulfone |
| Melting Temperature (°C) | 46 - 68[1] | ~18 - 24 | Data not available |
| Latent Heat of Fusion (J/g) | 200 - 220[1][2][3] | ~71 - 157 | Data not available |
| Specific Heat Capacity (J/g·K) | 2.14 - 2.9[1][2][3] | Data varies with composition | Data not available |
| Thermal Conductivity (W/m·K) | 0.21 - 0.24 (solid)[5] | ~0.3 (in composite) | Data not available |
Experimental Protocols for PCM Characterization
To ensure scientific rigor and enable meaningful comparisons between different PCMs, standardized characterization techniques are essential. The following are step-by-step methodologies for determining the key thermal properties of a novel PCM candidate like dodecyl sulfone.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature and Latent Heat
DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same controlled rate.
-
Repeat the heating and cooling cycle to assess thermal stability and reproducibility.
-
-
Data Analysis: The melting temperature is typically determined as the onset or peak of the endothermic melting peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.
Caption: Workflow for DSC analysis of a phase change material.
Transient Plane Source (TPS) Method for Thermal Conductivity
The TPS, or Hot Disk, method is a reliable technique for measuring the thermal conductivity of solids and liquids.
Methodology:
-
Sample Preparation: Prepare two identical flat and smooth solid samples of the PCM with a thickness sufficient to ensure a one-dimensional heat flow during the measurement. For liquid samples, a specific sample holder is used.
-
Sensor Placement: Place the TPS sensor between the two sample halves, ensuring good thermal contact.
-
Measurement Parameters: Set the measurement time and power output in the instrument software. These parameters are chosen to ensure the heat wave does not reach the sample boundaries during the measurement.
-
Data Acquisition: The instrument applies a power pulse to the sensor and records the temperature increase as a function of time.
-
Calculation: The thermal conductivity is calculated from the recorded temperature versus time data using the TPS theory, which models the sensor as both a heat source and a temperature sensor.
Caption: Experimental workflow for the Transient Plane Source method.
Conclusion and Future Outlook
Paraffin wax remains a strong contender for a wide range of thermal energy storage applications due to its high latent heat, stability, and low cost. Its primary limitation is its low thermal conductivity, which is an active area of research for enhancement through composites. Functionalized long-chain hydrocarbons like dodecanol present viable alternatives, particularly for applications requiring specific melting temperatures.
The case of dodecyl sulfone highlights a significant gap in the exploration of novel phase change materials. While its chemical structure suggests high thermal stability, its thermal energy storage capacity is unknown. The experimental protocols detailed in this guide provide a clear roadmap for the systematic characterization of such unexplored materials. Future research should focus on synthesizing and evaluating novel PCMs, like long-chain alkyl sulfones, to expand the library of materials available for advanced thermal energy management systems. This will enable a more tailored approach to material selection, optimizing performance for specific applications.
References
- Al-Yasiri, Q., & Szabó, M. (2021). Thermal performance of concrete bricks based phase change material encapsulated by various aluminium containers: An experimental study under Iraqi hot climate conditions. Journal of Energy Storage, 40, 102710.
- Bharathiraja, R., Ramkumar, T., & Selvakumar, M. (2023). Studies on the thermal characteristics of nano-enhanced paraffin wax phase change material (PCM) for thermal storage applications. Journal of Energy Storage, 73, 109216.
- Chegg. (2020). Solved)
- Electronics Cooling. (n.d.).
- Paraffin wax - Wikipedia. (n.d.).
- Phase Change M
- Paraffin-Based Phase Change Materials (PCM) with Enhanced Thermal Conductivity Through Particle Addition and Encapsulation Techniques for Thermal Energy Storage: A Critical Review of Materials Science. (2025). Journal of Materials Science and Chemical Engineering.
- Thermophysical Characterization of Paraffins versus Temperature for Thermal Energy Storage. (2021). MDPI.
- Thermal Conductivity of Paraffin Wax Explained Simply. (n.d.). Alphawax.
- Dodecanol - Wikipedia. (n.d.).
- The Good Scents Company. (n.d.). 1-dodecanol lauryl alcohol.
- Thermal Characterization of Phase Change Materials for Thermal Energy Storage | Request PDF. (n.d.).
- (PDF) Thermal Conductivity and Specific Heat Capacity of Dodecylbenzenesulfonic Acid-Doped Polyaniline Particles—Water Based Nanofluid. (2025).
- Wax Melting Point: Best Temperatures for Stability, Performance & Quality. (n.d.). Hywax.
- Comparing Sand Salt Paraffin Wax and Water for Thermal Energy Storage by Infinity Turbine. (n.d.).
- Dodecylbenzenesulfonic acid - PubChem. (n.d.).
- Enhanced Thermal Properties of Phase Change Materials through Surfactant-Functionalized Graphene Nanoplatelets for Sustainable Energy Storage. (2023). MDPI.
- Paraffin - WAX-EMULSIONS.COM. (n.d.).
- Improving the Thermal Properties of Phase Change Materials Using Different Types of Additives: A Review. (2024).
- Dodecyl sulfide | C24H50S | CID 72875 - PubChem. (n.d.).
- Paraffin As a Phase Change Material to Improve Building Performance: An Overview of Applications and Thermal Conductivity Enhancement Techniques. (2021). Renewable Energy and Environmental Sustainability.
- Paraffin wax | Candle Making, Cosmetic Uses, Industrial Applic
- Paraffin - chemeurope.com. (n.d.).
- Cas no 69734-28-7 (dodecyl sulfone). (n.d.).
- Sulfone - Wikipedia. (n.d.).
- Research Progress on the Phase Change Materials for Cold Thermal Energy Storage. (2021). PSE Community.org.
- Paraffin Wax. (n.d.).
- Use of Paraffin Wax with Different Melting Points. (n.d.).
- Analysis of Thermal Energy Storage system using Paraffin Wax as Phase Change M
- Physical Properties and Main Classification of Paraffin. (n.d.).
- Effect of Sodium Dodecyl Sulfate on Stability of MXene Aqueous Dispersion. (2023).
- Temperature dependency of ionic conductivity and the corresponding Ea for sulfone electrolytes (tliquid = 3.1 nm) and liquid-rich mixtures with. (n.d.).
- Surface Density-Dependent Interactions between Photoactivated Sensory Rhodopsin 2 and Its Transducer. (2026). ACS Omega.
- coefficients. (n.d.).
- Biochar-Clay Composite Dramatically Improves He
- (PDF) Paraffin as Phase Change Material. (n.d.).
- ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at... (n.d.).
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- 4. Experimental and Numerical Investigation of Macroencapsulated Phase Change Materials for Thermal Energy Storage [mdpi.com]
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Navigating the Complex World of Long-Chain Sulfones: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the structural elucidation of long-chain sulfones presents a unique challenge. These molecules, integral to various industrial processes and increasingly recognized for their presence in pharmaceuticals and biological systems, demand sophisticated analytical approaches for their characterization.[1] Mass spectrometry stands as a cornerstone technique in this endeavor, offering unparalleled sensitivity and structural insight. However, the choice of ionization method profoundly influences the resulting fragmentation patterns, dictating the quality and nature of the structural information obtained.
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of the mass spectrometric fragmentation behaviors of long-chain sulfones under various ionization techniques. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these fragmentation pathways, offering a robust framework for method selection and data interpretation in your research.
The Decisive Role of Ionization: A Comparative Overview
The initial step in any mass spectrometric analysis is the ionization of the analyte. For long-chain sulfones, the two most pertinent techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). The "hardness" or "softness" of the ionization technique is a critical determinant of the extent of fragmentation observed.[2]
| Ionization Technique | Typical Application | Fragmentation | Key Characteristics |
| Electron Ionization (EI) | GC-MS | Extensive | Provides detailed structural information through characteristic fragment ions. Molecular ion may be weak or absent for long-chain compounds. |
| Electrospray Ionization (ESI) | LC-MS | Minimal ("Soft") | Preserves the molecular ion, providing accurate molecular weight information. Fragmentation is induced in a controlled manner via tandem MS (MS/MS).[3] |
Why does this matter? The choice between EI and ESI hinges on the analytical question at hand. If the goal is to confirm the identity of a known long-chain sulfone by matching its fragmentation fingerprint against a library, the detailed fragmentation provided by EI is invaluable. Conversely, when analyzing novel sulfones or complex mixtures where the molecular weight is unknown, the soft ionization of ESI is essential to confidently identify the molecular ion before proceeding to controlled fragmentation experiments.
Electron Ionization (EI-MS): Unraveling the Alkyl Chain
Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[4] For long-chain alkyl sulfones, the fragmentation patterns observed are a composite of the behavior of the long alkyl chains and the influence of the sulfonyl group.
A key characteristic of the EI mass spectra of long-chain alkanes is a series of cluster peaks separated by 14 mass units (CH₂), corresponding to the sequential loss of alkyl radicals.[5] This pattern is also a dominant feature in the spectra of long-chain sulfones.
Characteristic Fragmentation Pathways under EI:
-
α-Cleavage: Fission of the C-S bond is a primary fragmentation pathway.
-
C-C Bond Cleavage along the Alkyl Chain: This results in the characteristic pattern of ion clusters separated by 14 Da. The stability of the resulting carbocation influences the abundance of these fragments, with cleavage at branch points being favored.[6]
-
Rearrangements involving the Sulfonyl Group: In some cases, rearrangements can occur where an alkyl group migrates from the sulfur to an oxygen atom, leading to the formation of sulfinate ester-like intermediates that then fragment.[7] This has been observed in alkyl aryl sulfones and may be a contributing pathway in long-chain aliphatic sulfones.
-
Loss of SO₂: The extrusion of sulfur dioxide (SO₂) is a common fragmentation pathway for many organosulfur compounds, including sulfones.[8]
Experimental Protocol: GC-EI-MS Analysis of a Long-Chain Alkyl Sulfone
-
Sample Preparation: Dissolve the long-chain sulfone in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating long-chain sulfones.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 600.
-
Electrospray Ionization (ESI-MS): A Gentler Approach for Molecular Weight and Controlled Fragmentation
In contrast to the high-energy nature of EI, ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[9] This process typically results in the formation of protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal in-source fragmentation.[3][10] This makes ESI ideal for determining the molecular weight of long-chain sulfones.
To elicit structural information, ESI is coupled with tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is mass-selected and then subjected to collision-induced dissociation (CID) with an inert gas, leading to controlled and reproducible fragmentation.
Positive Ion ESI-MS/MS of Protonated Long-Chain Sulfones [M+H]+
In positive ion mode, long-chain sulfones are readily protonated. The fragmentation of the [M+H]+ ion often involves cleavages directed by the protonated sulfonyl group.
Expected Fragmentation Pathways:
-
Neutral Loss of Alkenes: Sequential loss of neutral alkene molecules from the alkyl chains is a common pathway.
-
Cleavage of the C-S Bond: This can lead to the formation of alkyl cations.
-
Rearrangements: Similar to EI, rearrangements involving the sulfonyl group can occur.
Negative Ion ESI-MS/MS of Deprotonated Long-Chain Sulfones [M-H]-
The acidic nature of the α-protons to the sulfonyl group makes deprotonation a favorable ionization pathway in negative ion mode. The fragmentation of the [M-H]- ion provides complementary structural information.
Expected Fragmentation Pathways:
-
Loss of Alkyl Radicals: Cleavage of the alkyl chain can occur with the charge being retained on the sulfone-containing fragment.
-
Characteristic Fragment Ions: The fragmentation of sulfated and sulfonated compounds in negative ion mode often yields characteristic ions such as HSO₄⁻ (m/z 97) and SO₃⁻ (m/z 80).[11] While sulfones are distinct from sulfates, related fragment ions may be observed.
Experimental Protocol: LC-ESI-MS/MS Analysis of a Long-Chain Alkyl Sulfone
-
Sample Preparation: Dissolve the long-chain sulfone in a mixture of methanol and water (e.g., 90:10 v/v) to a concentration of 10 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
MS1 Scan: Scan for the expected molecular ion (e.g., m/z 300-600).
-
MS2 Fragmentation: Isolate the molecular ion and apply collision-induced dissociation (CID) using argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
-
Visualizing the Fragmentation Pathways
To better illustrate the key fragmentation processes, the following diagrams outline the expected major pathways for a generic long-chain sulfone under both EI and ESI-MS/MS conditions.
Caption: EI Fragmentation of a Long-Chain Sulfone
Caption: ESI-MS/MS of a Protonated Long-Chain Sulfone
Conclusion: A Multi-faceted Approach for Comprehensive Characterization
The structural elucidation of long-chain sulfones by mass spectrometry is not a one-size-fits-all endeavor. A comprehensive understanding requires a judicious selection of ionization techniques and a thorough interpretation of the resulting fragmentation data.
-
GC-EI-MS provides rich, fingerprint-like fragmentation patterns that are invaluable for the identification of known sulfones and for discerning isomeric structures based on the differential stability of fragment ions.
-
LC-ESI-MS/MS offers the crucial advantage of unambiguous molecular weight determination, a prerequisite for the analysis of unknown compounds. The controlled fragmentation in MS/MS, performed in both positive and negative ion modes, provides complementary structural information that, when pieced together, allows for a confident structural assignment.
By leveraging the strengths of each technique and understanding the fundamental principles that govern the fragmentation of long-chain sulfones, researchers can navigate the complexities of their analysis with greater confidence and precision, ultimately accelerating their research and development efforts.
References
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Baarschers, W. H., & Krupay, B. W. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]
-
Singh, N. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. YouTube. [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Let's talk Science. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. [Link]
-
ResearchGate. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Zhang, Q., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1135-1142. [Link]
-
ResearchGate. (n.d.). Reported drugs molecules containing sulfone moiety. [Link]
Sources
- 1. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uab.edu [uab.edu]
HPLC methods for separating dodecyl sulfone from sulfoxide byproducts
Executive Summary
The separation of Dodecyl Sulfone (
The core difficulty lies in the "Oxygen Step" : the structural difference is a single oxygen atom, which alters polarity without significantly changing the hydrophobic footprint of the dodecyl tail. Furthermore, aliphatic sulfones lack strong chromophores, rendering standard UV detection at 254 nm ineffective.
This guide compares two primary methodologies:
-
Method A (UV-Stress): A low-wavelength UV approach using high-purity solvents, suitable for labs with standard equipment.
-
Method B (Universal Detection): An ELSD/CAD approach that eliminates baseline drift and sensitivity issues, recommended for robust quantitation.
Part 1: The Physicochemical Basis of Separation
To design a robust method, we must understand the interaction mechanism. The separation is governed by the polarity shift induced by the oxidation state of the sulfur atom.
The Elution Order (Reverse Phase)
In Reverse Phase Chromatography (RPLC), retention is driven by hydrophobicity.[1][2] The oxidation of the sulfur atom increases polarity, reducing retention time on non-polar stationary phases (like C18).
-
Dodecyl Sulfoxide: Most polar.[3] The sulfoxide group (
) has a strong dipole and can act as a hydrogen bond acceptor. Elutes First. -
Dodecyl Sulfone: Intermediate polarity. The sulfone group (
) is shielded and slightly less polar/more symmetric than the sulfoxide in aqueous-organic mixtures. Elutes Second. -
Dodecyl Sulfide (Starting Material): Least polar. Dominated by the hydrophobic alkyl chain. Elutes Last (often requires high organic wash).
Visualization of the Separation Pathway
The following diagram illustrates the chemical oxidation pathway and the resulting chromatographic separation profile.
Figure 1: Correlation between oxidative pathway and Reverse Phase HPLC elution order. Note that the sulfide starting material is significantly more retained than the oxidized products.
Part 2: Comparative Methodology
Method A: Low-Wavelength UV (The "Budget" Approach)
Best for: Labs restricted to UV detectors; rapid screening.
Aliphatic sulfones absorb weakly in the UV range (200–215 nm). This method pushes the detector to its limit.
-
Column: C18 (End-capped, high carbon load) or C8 (for symmetric didodecyl species).
-
Why C8? If you are analyzing Didodecyl sulfone (two long chains), C18 may retain the compound too strongly, leading to broad peaks. C8 reduces retention while maintaining selectivity.
-
-
Mobile Phase: Water / Acetonitrile (ACN).[4][5]
-
Critical: Methanol cannot be used because it absorbs UV light below 210 nm (UV Cutoff: ~205 nm). ACN (UV Cutoff: ~190 nm) is mandatory.
-
-
Detection: UV @ 210 nm.
Protocol A:
-
Equilibration: 50:50 Water:ACN for 10 mins.
-
Isocratic Run: 70% ACN / 30% Water (Adjust based on chain length).
-
Flow Rate: 1.0 mL/min.
-
Injection: 10 µL.
Pros/Cons:
| Feature | Performance |
|---|---|
| Cost | Low (Standard equipment) |
| Sensitivity | Poor (Low extinction coefficient) |
| Robustness | Low (Susceptible to solvent impurities/drift) |
Method B: ELSD / CAD (The "Gold Standard")
Best for: Quantitation, Process Control, Purity Analysis.
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) detects any non-volatile analyte, regardless of optical properties. This is the authoritative method for aliphatic sulfur compounds [1].
-
Column: C18 (3.5 µm or sub-2 µm for UHPLC).
-
Mobile Phase: Water / Methanol or ACN.[2]
-
Gradient: Essential for eluting the late sulfide peak without band broadening.
Protocol B (Recommended):
-
Mobile Phase A: Water (0.1% Formic acid - optional, improves peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 50% B (Hold)
-
1-10 min: 50% -> 95% B (Linear Ramp)
-
10-15 min: 95% B (Wash Sulfide)
-
15-18 min: 50% B (Re-equilibrate)
-
-
Detector Settings (ELSD): Drift Tube Temp: 50°C; Gain: Standard; Gas Pressure: 3.5 bar.
Pros/Cons:
| Feature | Performance |
|---|---|
| Cost | Medium/High (Requires specialized detector) |
| Sensitivity | High (Universal response) |
| Robustness | Excellent (No baseline drift from gradient) |
Part 3: Detailed Experimental Protocols
Sample Preparation (Crucial Step)
Dodecyl sulfone is hydrophobic.[9] Dissolving it in 100% water will precipitate the sample and clog the injector.
-
Weigh: 10 mg of sample.
-
Dissolve: Add 5 mL of Acetonitrile (or Methanol). Sonicate for 5 minutes.
-
Note: If the sample is the reaction mixture (slurry), filter through a 0.22 µm PTFE filter.
-
-
Dilute: Add 5 mL of Water. Final solvent ratio is 50:50 Organic:Water.
-
Why? Matching the sample solvent to the initial mobile phase conditions prevents "solvent shock" and peak splitting [2].
-
System Suitability Testing (SST)
To ensure trustworthiness, every run must include an SST.
-
Resolution (
): Must be > 2.0 between Sulfoxide and Sulfone. -
Tailing Factor (
): Must be < 1.5. (Sulfur compounds can tail on active silanols; use end-capped columns).
Part 4: Troubleshooting & Decision Logic
Use the following logic flow to select the correct column and troubleshooting steps.
Figure 2: Decision tree for stationary phase selection based on analyte hydrophobicity and resolution requirements.
References
-
Megoulas, N. C., & Koupparis, M. A. (2005). Direct determination of surfactants using evaporative light scattering detection (ELSD) in HPLC. Critical Reviews in Analytical Chemistry.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Phenomenex Application Guide. (2023). Reversed Phase HPLC Method Development: Selectivity and Retention.
-
Agilent Technologies. (2020). Analysis of Sulfides and Sulfones using HPLC with UV and ELSD.(Note: Generalized citation for standard application notes on sulfur oxidation).
Sources
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. mac-mod.com [mac-mod.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. shodexhplc.com [shodexhplc.com]
- 7. quercus.be [quercus.be]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. HPLC Determination of Sodium Dodecyl Sulfate on Primesep B4 Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Dodecyl Sulfone
Part 1: Executive Summary & Immediate Directives
Dodecyl sulfone (often referring to Didodecyl sulfone , CAS: 24564-89-0) is a lipophilic, chemically stable solid.[1] Unlike its common phonetic twin, Sodium Dodecyl Sulfate (SDS), it is water-insoluble and must never be disposed of via municipal or laboratory drainage systems.
Core Disposal Directive:
-
Solid Form: Dispose of as Non-Regulated Organic Solid Waste (unless contaminated with hazardous materials) destined for high-temperature incineration.
-
Solution: Segregate based on the solvent used. The sulfone itself does not dictate the waste stream classification (halogenated vs. non-halogenated), the solvent does.
Part 2: Chemical Profile & Risk Assessment[2]
Critical Distinction: The "SDS" Trap
Before proceeding, verify your chemical identity. There is a high frequency of error where protocols confuse Dodecyl Sulfone with Sodium Dodecyl Sulfate (SDS) .
| Feature | Dodecyl Sulfone (Target of this Guide) | Sodium Dodecyl Sulfate (SDS) |
| Structure | ||
| Solubility | Hydrophobic (Insoluble in water) | Hydrophilic (Water soluble) |
| Function | High-temp solvent, dielectric, intermediate | Surfactant, detergent |
| Disposal Risk | Clogs drains immediately | Foaming, aquatic toxicity |
Physicochemical Properties
Understanding these properties explains why the disposal protocols in Part 3 are necessary.
| Property | Value/Description | Operational Implication |
| Physical State | Waxy Solid / Crystalline Powder | Must be scooped/swept; not pumpable.[1] |
| Melting Point | ~150°C (Didodecyl sulfone) | Stable at room temp; will not melt in standard trash.[1] |
| Water Solubility | Negligible (< 0.1 mg/L) | CRITICAL: Will precipitate in pipes if poured down drains.[1] |
| Stability | High (Resistant to oxidation/reduction) | Persistent in environment; requires incineration.[1] |
| Reactivity | Inert to most acids/bases | Compatible with most organic waste streams.[1] |
Part 3: The Disposal Protocol
Workflow Logic
The following decision tree illustrates the correct disposal pathway. This system prevents cross-contamination and ensures regulatory compliance.
Figure 1: Decision matrix for Dodecyl Sulfone disposal based on physical state and solvent carrier.
Detailed Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)
Why: As a solid with high calorific value and low chemical reactivity, incineration is the most environmentally sound method.
-
Container Selection: Use a wide-mouth HDPE jar or a glass amber jar. Avoid plastic bags as sharp crystals can puncture them.
-
Transfer: Transfer the solid using a spark-proof scoop. Minimize dust generation.[2][3][4][5]
-
Labeling:
-
Chemical Name: Didodecyl Sulfone (or specific isomer).
-
Hazards: "Combustible Solid" (if applicable per local GHS), otherwise "Non-Regulated Organic Solid."
-
Note: Explicitly write "NO HALOGENS" if pure, to reduce disposal costs.
-
-
Hand-off: Place in the facility's solid waste accumulation area for incineration pickup.
Scenario B: Disposal of Solutions (Reaction Mixtures)
Why: The sulfone is the solute. The solvent dictates the EPA/RCRA code.
-
Identify Solvent:
-
If Chloroform/DCM: Use the Halogenated waste carboy.
-
If Acetone/Hexane/Ethanol: Use the Non-Halogenated (Flammable) waste carboy.
-
-
Precipitation Check: If the waste container contains water (e.g., from an aqueous extraction layer), do not add the sulfone solution. The sulfone will precipitate immediately upon contact with the water layer, creating a solid "cake" that clogs the waste container opening.
-
Action: Use a separate waste bottle for "Anhydrous Organic Waste Only" to prevent precipitation.
-
Scenario C: Spill Cleanup
-
PPE: Nitrile gloves, lab coat, safety glasses. (Respiratory protection is rarely needed unless dust is heavy).
-
Dry Spill: Do not wet it. Sweep up gently to avoid creating dust. Place in a solid waste container.
-
Wet Spill (Solution): Absorb with vermiculite or clay-based absorbent. Shovel the saturated absorbent into a solid waste container. Label as "Solvent-Contaminated Debris."[6]
Part 4: Regulatory Context (US EPA/RCRA)
While Dodecyl Sulfone is not explicitly listed on the EPA "P" or "U" lists (Acute/Toxic Hazardous Wastes), it falls under the "Cradle-to-Grave" responsibility.
-
RCRA Classification:
-
Pure Substance: Generally non-hazardous waste unless it exhibits ignitability (flash point <60°C, unlikely for this solid).
-
Mixtures: If mixed with solvents like Acetone (F003) or Methylene Chloride (F002), the entire mixture assumes the hazardous waste code of the solvent (The "Mixture Rule").
-
-
Drain Disposal Prohibition:
-
40 CFR 403.5 prohibits the discharge of "Solid or viscous pollutants in amounts which will cause obstruction to the flow in the POTW (Publicly Owned Treatment Works)."
-
Interpretation: Because Dodecyl Sulfone is water-insoluble and waxy, pouring it down the drain is a direct violation of federal code due to obstruction risks.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 10936, Sulfone, didodecyl. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
